Acetyl coenzyme A trilithium
Description
The exact mass of the compound Acetyl coenzyme A lithium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFBNATWBKIQU-JHJDYNLLSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Li3N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585056 | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75520-41-1, 32140-51-5 | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL COENZYME A LITHIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of acetyl coenzyme A trilithium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, acting as a central hub for the catabolism and anabolism of carbohydrates, fats, and proteins. Its trilithium salt form is a stable and soluble derivative widely utilized in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of acetyl coenzyme A trilithium salt. It includes detailed experimental protocols for its use and visualization of its roles in key metabolic pathways.
Chemical Structure and Physicochemical Properties
Acetyl Coenzyme A is a complex molecule comprising an acetyl group linked via a high-energy thioester bond to coenzyme A. Coenzyme A itself consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine diphosphate (ADP) moiety. The trilithium salt form enhances the stability and solubility of the molecule in aqueous solutions, making it suitable for various in vitro applications.
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | References |
| Synonyms | Acetyl-S-CoA Trilithium Salt, Acetyl-CoA Li3 | [1] |
| CAS Number | 75520-41-1 | [2] |
| Molecular Formula | C23H35N7O17P3SLi3 | [2] |
| Molecular Weight | 881.0 g/mol (as trihydrate); 827.4 g/mol (anhydrous) | [2][3] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in water (e.g., 100 mg/mL) | |
| Storage Temperature | -20°C, desiccated | |
| Stability in Solution | Aqueous solutions are stable for up to two weeks at -20°C and for up to six months at -80°C. Stable in neutral and moderately acidic solutions (pH 3.5-5), but hydrolyzes in strong acid and more rapidly in alkaline solutions. |
Biological Significance and Signaling Pathways
Acetyl-CoA is a critical intermediate in numerous metabolic pathways, serving as the primary donor of acetyl groups. Its central role connects major catabolic and anabolic processes.
Citric Acid Cycle (Krebs Cycle)
The citric acid cycle is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. Acetyl-CoA, derived from these sources, enters the cycle by condensing with oxaloacetate to form citrate. Through a series of enzymatic reactions, the acetyl group is oxidized to carbon dioxide, generating reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation.
Caption: Overview of the Citric Acid Cycle.
Fatty Acid Synthesis
In the cytosol, acetyl-CoA is the fundamental building block for the synthesis of fatty acids. The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA. Subsequently, a series of condensation, reduction, dehydration, and further reduction reactions, catalyzed by the fatty acid synthase complex, elongates the fatty acid chain two carbons at a time.
Caption: Simplified workflow of fatty acid synthesis.
Cholesterol Biosynthesis
Acetyl-CoA is the precursor for the synthesis of cholesterol and other isoprenoids. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA to form HMG-CoA. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis and a major target for cholesterol-lowering drugs.
Caption: Key stages of cholesterol biosynthesis.
Experimental Protocols
Handling and Storage of this compound Salt
Proper handling and storage are crucial to maintain the integrity of acetyl-CoA trilithium salt.
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Solid Form: The lyophilized powder is moisture-sensitive and should be stored desiccated at -20°C.
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Solution Form: Aqueous stock solutions should be prepared in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to minimize hydrolysis. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C for short-term (up to 2 weeks) or -80°C for long-term (up to 6 months) storage.
General Workflow for an Enzymatic Assay
The following diagram illustrates a general workflow for a typical enzymatic assay involving acetyl-CoA, such as a Histone Acetyltransferase (HAT) or Chloramphenicol Acetyltransferase (CAT) assay.
Caption: General workflow for an enzymatic assay.
Detailed Protocol: Chloramphenicol Acetyltransferase (CAT) Assay
This protocol is adapted from standard methods for measuring CAT reporter gene activity.
Materials:
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Cell lysate containing CAT enzyme.
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[14C]Chloramphenicol.
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This compound salt.
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1 M Tris-HCl, pH 7.5.
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Ethyl acetate.
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Thin-layer chromatography (TLC) plate (silica gel).
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Chromatography tank.
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Chloroform/methanol (19:1 v/v) developing solvent.
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Scintillation counter or phosphorimager.
Procedure:
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Cell Lysis: Lyse cells expressing the CAT reporter gene by repeated freeze-thaw cycles in 0.25 M Tris-HCl, pH 7.5. Centrifuge to pellet cell debris and collect the supernatant containing the CAT enzyme.
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Reaction Cocktail Preparation: For each reaction, prepare a cocktail containing:
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32.5 µL 1 M Tris-HCl, pH 7.5
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20 µL 4 mM Acetyl-CoA
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2 µL [14C]Chloramphenicol (e.g., 200 µCi/mL)
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75.5 µL H2O
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Enzymatic Reaction:
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Add 130 µL of the reaction cocktail to a microcentrifuge tube.
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Add 20 µL of the cell extract to initiate the reaction.
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Incubate at 37°C for 1 hour.
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Extraction:
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Stop the reaction by adding 1 mL of ethyl acetate and vortex thoroughly.
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Centrifuge for 1 minute and carefully transfer the upper ethyl acetate layer to a new tube.
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Evaporate the ethyl acetate to dryness.
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-
Thin-Layer Chromatography (TLC):
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Resuspend the dried sample in 30 µL of ethyl acetate.
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Spot the sample onto a silica gel TLC plate.
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Develop the chromatogram in a tank containing a 19:1 chloroform/methanol solvent system.
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-
Detection and Quantification:
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Dry the TLC plate and expose it to X-ray film (autoradiography) or a phosphorimager screen.
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The acetylated forms of chloramphenicol will migrate further up the plate than the unacetylated form.
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Quantify the percentage of acetylated chloramphenicol by scintillation counting of the excised spots or by densitometry of the autoradiogram.
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Detailed Protocol: Histone Acetyltransferase (HAT) Fluorometric Assay
This protocol is based on a common method for measuring HAT activity by detecting the production of Coenzyme A.
Materials:
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HAT enzyme (recombinant or nuclear extract).
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Histone H3 peptide substrate.
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This compound salt.
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HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT).
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CoA-SH detection reagent (fluorogenic probe that reacts with the free thiol group of CoA).
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96-well plate (white or black for fluorescence).
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Fluorescence plate reader.
Procedure:
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Reagent Preparation:
-
Prepare a stock solution of Acetyl-CoA in water or a slightly acidic buffer and store on ice.
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Dilute the HAT enzyme and H3 peptide substrate to their final working concentrations in HAT Assay Buffer.
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Reaction Setup:
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In a 96-well plate, add the HAT enzyme and H3 peptide substrate to each well.
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Include appropriate controls: no-enzyme control, no-substrate control, and a standard curve of CoA.
-
-
Enzymatic Reaction:
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Initiate the reaction by adding the Acetyl-CoA solution to each well.
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The final reaction volume is typically 50-100 µL.
-
-
Incubation:
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Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
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Stop the reaction (if necessary, depending on the detection reagent).
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Add the CoA-SH detection reagent to each well.
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Incubate for a short period to allow the fluorescent product to develop. . Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).
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-
Data Analysis:
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Subtract the background fluorescence (no-enzyme control).
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Determine the amount of CoA produced in each sample by comparing the fluorescence values to the CoA standard curve.
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Calculate the HAT activity, typically expressed as pmol/min/µg of enzyme.
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Conclusion
This compound salt is an indispensable tool in modern biological research. Its stability and solubility, combined with its central role in metabolism, make it a key reagent in studies ranging from basic enzymology to drug discovery. A thorough understanding of its chemical properties, biological functions, and appropriate experimental handling is essential for obtaining reliable and reproducible results. This guide provides a foundational resource for researchers and scientists working with this critical biomolecule.
References
The Pivotal Role of Acetyl-Coenzyme A in the Initiation of De Novo Fatty Acid Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acetyl-Coenzyme A (acetyl-CoA) stands at a critical metabolic crossroads, linking the catabolism of carbohydrates, amino acids, and fats to the anabolic pathway of fatty acid synthesis. Its availability and conversion in the cytosol are the foundational events for lipogenesis. This technical guide provides a comprehensive examination of the role of acetyl-CoA in initiating fatty acid synthesis. We will explore its origins and transport from the mitochondria, the enzymatic control of its entry into the synthesis pathway via acetyl-CoA carboxylase (ACC), the regulatory mechanisms that govern this process, and its significance as a therapeutic target. This document consolidates key quantitative data, details essential experimental protocols, and provides visual diagrams of the core pathways to serve as a vital resource for professionals in metabolic research and drug development.
The Origin and Cytosolic Translocation of Acetyl-CoA
The biosynthesis of fatty acids occurs in the cytoplasm, but the primary source of acetyl-CoA is the mitochondrial matrix.[1] Acetyl-CoA is generated in the mitochondria from two main sources: the oxidative decarboxylation of pyruvate, a product of glycolysis, by the pyruvate dehydrogenase complex, and the β-oxidation of fatty acids.[1][2] However, during active lipogenesis, fatty acid oxidation is largely inhibited.[1]
Since the inner mitochondrial membrane is impermeable to acetyl-CoA, a specialized transport mechanism known as the citrate shuttle is required to move it to the cytosol.[3]
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Citrate Formation: Inside the mitochondrion, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase, which is the first step of the citric acid cycle.
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Citrate Transport: When mitochondrial ATP levels are high, isocitrate dehydrogenase is inhibited, leading to an accumulation of citrate. This excess citrate is then transported across the inner mitochondrial membrane into the cytosol via the tricarboxylate transporter.
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Cytosolic Acetyl-CoA Regeneration: In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, an ATP-dependent reaction. This step is a critical link between carbohydrate metabolism and fatty acid synthesis.
This shuttle not only provides the two-carbon substrate for lipogenesis but also contributes to the cytosolic pool of NADPH, a required reducing agent for fatty acid synthesis.
The Committed Step: Carboxylation by Acetyl-CoA Carboxylase (ACC)
The first committed and rate-limiting step in fatty acid synthesis is the irreversible carboxylation of cytosolic acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.
Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
The reaction occurs in two steps:
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Biotin Carboxylase (BC) activity: A carboxyl group from bicarbonate is transferred to the biotin prosthetic group of the enzyme in an ATP-dependent manner.
-
Carboxyltransferase (CT) activity: The activated carboxyl group is then transferred from carboxybiotin to acetyl-CoA, forming malonyl-CoA.
In mammals, two main isoforms of ACC exist:
-
ACC1: Primarily cytosolic, highly expressed in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.
-
ACC2: Localized to the outer mitochondrial membrane, its main role is to regulate fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase 1 (CPT1).
The product, malonyl-CoA, serves as the two-carbon donor for the elongation steps catalyzed by fatty acid synthase (FAS) and also acts as a key regulatory molecule, preventing the newly synthesized fatty acids from entering the mitochondria for β-oxidation.
Regulation of Fatty Acid Synthesis Initiation
The activity of ACC is tightly regulated to control the flow of carbons into fatty acid synthesis, responding to the cell's energy status and hormonal signals.
-
Allosteric Regulation:
-
Activation by Citrate: High cytosolic citrate levels, indicating an abundance of acetyl-CoA and ATP, allosterically activate ACC. Citrate promotes the polymerization of ACC dimers into active filamentous forms.
-
Feedback Inhibition by Palmitoyl-CoA: The end product of cytosolic fatty acid synthesis, palmitoyl-CoA (and other long-chain fatty acyl-CoAs), allosterically inhibits ACC, preventing excessive fatty acid production.
-
-
Covalent Modification (Phosphorylation):
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Inactivation by AMPK: When cellular energy is low (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates ACC, leading to its inactivation and depolymerization. This halts the energy-consuming process of fatty acid synthesis.
-
Activation by Insulin: In the fed state, high insulin levels activate protein phosphatases (e.g., PP2A) that dephosphorylate and activate ACC, promoting the storage of excess glucose as fat. Hormones like glucagon and epinephrine have the opposite effect via PKA-mediated phosphorylation.
-
-
Transcriptional Regulation: The expression of the ACC1 gene is upregulated by insulin via transcription factors like SREBP-1c, and downregulated during fasting or by catabolic hormones.
Initiation at the Fatty Acid Synthase (FAS) Complex
Once malonyl-CoA is produced, the stage is set for the elongation cycles catalyzed by the multifunctional enzyme, Fatty Acid Synthase (FAS) . The initiation of the first elongation cycle involves two key steps:
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Priming with Acetyl-CoA: An acetyl group from an acetyl-CoA molecule is transferred to the acyl carrier protein (ACP) domain of the FAS complex. This reaction is catalyzed by the malonyl/acetyltransferase (MAT) domain. The acetyl group is then transferred to a cysteine residue in the ketoacyl synthase (KS) domain. This primes the FAS complex.
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First Elongation: A malonyl group from malonyl-CoA is loaded onto the now-vacant ACP domain. The KS domain then catalyzes the condensation of the acetyl group (on the KS domain) with the malonyl group (on the ACP domain). This reaction involves the decarboxylation of the malonyl group, and the energy released drives the reaction forward. The result is a four-carbon β-ketoacyl-ACP.
This four-carbon unit then undergoes a series of reduction, dehydration, and a second reduction, using NADPH as the electron donor, to form a saturated four-carbon acyl-ACP. This chain is then transferred back to the KS domain, allowing a new malonyl-CoA to load onto the ACP, initiating the next cycle of elongation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in the initiation of fatty acid synthesis.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km Value | Reference |
|---|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC1) | Rat Liver | Acetyl-CoA | 20 - 70 µM | |
| Rat Liver | ATP | 20 - 100 µM | ||
| Rat Liver | Bicarbonate (HCO₃⁻) | 1 - 10 mM | ||
| ATP-Citrate Lyase (ACLY) | Rat Liver | Citrate | 0.1 - 0.5 mM | General Textbook |
| Rat Liver | ATP | 0.2 - 0.4 mM | General Textbook | |
| Rat Liver | Coenzyme A | 5 - 20 µM | General Textbook | |
| Fatty Acid Synthase (FAS) | Chicken Liver | Acetyl-CoA | 5 µM | General Textbook |
| | Chicken Liver | Malonyl-CoA | 3 µM | General Textbook |
Table 2: Allosteric Regulator Concentrations and Effects
| Enzyme | Regulator | Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC1) | Citrate | Activation | 0.1 - 10 mM (Ka ≈ 2-5 mM) |
| | Palmitoyl-CoA | Inhibition | 1 - 10 µM (Ki ≈ 1 µM) | |
Table 3: Cellular Metabolite Concentrations
| Metabolite | Compartment | Tissue | Concentration Range | Reference |
|---|---|---|---|---|
| Acetyl-CoA | Mitochondria | Rat Liver | 0.2 - 1.0 mM | |
| Acetyl-CoA | Cytosol | Rat Liver | 3 - 30 µM | |
| Malonyl-CoA | Cytosol | Rat Liver (Fed) | 5 - 20 µM |
| Citrate | Cytosol | Rat Liver (Fed) | 0.2 - 1.0 mM | |
Experimental Protocols
This continuous assay measures ACC activity by coupling the production of ADP to the oxidation of NADH in the pyruvate kinase/lactate dehydrogenase system.
Principle:
-
ACC: Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi
-
PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of ACC activity is directly proportional to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified ACC enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
-
Test inhibitor compounds dissolved in DMSO
Procedure:
-
Prepare Reaction Mixture: In a 96-well UV-transparent plate, prepare a master mix containing assay buffer, PEP, NADH, KCl, MgCl₂, PK, and LDH.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add the purified ACC enzyme to all wells except the blank/no-enzyme control. Pre-incubate for 10-15 minutes at 37°C to allow inhibitor binding.
-
Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA, ATP, and NaHCO₃.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition relative to the vehicle control and calculate IC₅₀ values.
This is a highly sensitive endpoint assay that measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).
Materials:
-
Purified ACC enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP
-
Radiolabel: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)
-
Stop Solution: 6 M HCl
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ACC enzyme, ATP, acetyl-CoA, and the test inhibitor. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding the acid solution (6 M HCl). This also serves to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing.
-
Evaporation: Evaporate the samples to dryness in a fume hood to ensure all volatile ¹⁴CO₂ is removed.
-
Quantification: Re-dissolve the pellet in water, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts represent the amount of [¹⁴C]malonyl-CoA formed.
References
The Discovery and Enduring Significance of Acetyl Coenzyme A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tapestry of cellular metabolism, few molecules hold as central and pivotal a role as acetyl coenzyme A (acetyl-CoA). This unassuming two-carbon acetyl group carrier, linked to a complex coenzyme A molecule, stands at the crossroads of carbohydrate, fat, and protein metabolism, orchestrating the flow of carbon and energy throughout the cell. Its discovery was a landmark achievement in biochemistry, unraveling fundamental metabolic pathways and earning Nobel Prizes for its pioneers. This in-depth technical guide explores the discovery of acetyl-CoA, its profound historical significance, the key experiments that illuminated its function, and its central role in cellular biochemistry, providing a comprehensive resource for researchers and professionals in the life sciences.
The Discovery of a Central Metabolic Hub: A Historical Perspective
The journey to understanding acetyl-CoA was a multi-decade endeavor built upon the foundational work of numerous scientists seeking to unravel the complexities of cellular energy production.
In the 1930s and early 1940s, the individual pathways of glycolysis (the breakdown of glucose) and the citric acid cycle (also known as the Krebs cycle) were being elucidated. However, the crucial link between these two fundamental processes remained a mystery. It was known that pyruvate, the end product of glycolysis, was somehow converted into a two-carbon unit that entered the citric acid cycle, but the identity of this "active acetate" was unknown.
A major breakthrough came in 1945 when Fritz Lipmann, a German-American biochemist, discovered a heat-stable cofactor in pigeon liver extracts that was essential for acetylation reactions.[1] He named this factor "coenzyme A," with the "A" standing for acetylation.[1] Lipmann's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953, established the existence of a key player in acetyl group transfer.[1]
The final piece of the puzzle fell into place in 1951 when the German biochemist Feodor Lynen and his colleagues successfully isolated and chemically characterized the elusive "activated acetic acid" from yeast.[2] They demonstrated that it was the acetylated form of coenzyme A, thus identifying acetyl-CoA. This seminal discovery, which earned Lynen a share of the 1964 Nobel Prize in Physiology or Medicine, definitively established acetyl-CoA as the long-sought link between glycolysis and the citric acid cycle.
Historical Significance: The Crossroads of Metabolism
The discovery of acetyl-CoA was a watershed moment in biochemistry, revealing a central hub that connects major metabolic pathways. Its significance extends across virtually all aspects of cellular energy and carbon metabolism.
-
Linking Glycolysis and the Citric Acid Cycle: Acetyl-CoA is the irreversible entry point for carbohydrates into the citric acid cycle. The oxidative decarboxylation of pyruvate to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex, is a critical regulatory step in cellular respiration.
-
Gateway for Fatty Acid Oxidation: The breakdown of fatty acids through beta-oxidation generates a significant amount of acetyl-CoA, which then enters the citric acid cycle to produce ATP. This highlights the central role of acetyl-CoA in utilizing fats for energy.
-
Precursor for Biosynthesis: Acetyl-CoA is not just a catabolic intermediate; it is also a fundamental building block for a wide array of biosynthetic processes, including:
-
Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the primer for the synthesis of fatty acids, the primary components of lipids and cellular membranes.
-
Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol, which is essential for membrane structure and the production of steroid hormones.
-
Ketone Body Formation: During periods of fasting or low carbohydrate intake, the liver produces ketone bodies from acetyl-CoA as an alternative energy source for the brain and other tissues.
-
Neurotransmitter Synthesis: Acetyl-CoA is a crucial substrate for the synthesis of the neurotransmitter acetylcholine, which plays a vital role in the nervous system.
-
-
Role in Acetylation Reactions: The acetyl group of acetyl-CoA can be transferred to proteins, a post-translational modification that can alter their function, localization, and stability. Histone acetylation, for example, is a key epigenetic mechanism that regulates gene expression.
Quantitative Data in Acetyl-CoA Metabolism
The central role of acetyl-CoA is underscored by its cellular concentrations and the kinetic properties of the enzymes that produce and consume it.
| Tissue/Cell Type | Condition | Acetyl-CoA Concentration (nmol/mg protein) | Reference |
| Rat Liver | Normal | 0.100–0.350 | |
| Rat Kidney | Normal | ~0.06 - 0.3 | |
| Rat Brain | Normal | ~0.02 - 0.1 | |
| Rat Plasma | Normal | ~0.01 - 0.05 | |
| Yeast (S. cerevisiae) | Exponential Growth | ~15 | |
| Yeast (S. cerevisiae) | Growth-Arrested | ~30 | |
| Human Cancer Cells | Normoxia | >90% from glucose/glutamine | |
| Human Cancer Cells | Hypoxia | 50-80% from glucose/glutamine |
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Ki (µM) | Inhibitor | Reference |
| Pyruvate Dehydrogenase Complex | Human Heart | Pyruvate | 25 | - | - | |
| Human Heart | Coenzyme A | 13 | 35 | Acetyl-CoA | ||
| Human Heart | NAD+ | 50 | 36 | NADH | ||
| Ehrlich Ascites Tumor Cells | Pyruvate | 46 | - | - | ||
| Ehrlich Ascites Tumor Cells | Coenzyme A | 36 | 58 | Acetyl-CoA | ||
| Ehrlich Ascites Tumor Cells | NAD+ | 110 | 22 | NADH | ||
| Citrate Synthase | Human Heart | Acetyl-CoA | 0.4 | - | - | |
| Human Heart | Oxaloacetate | 0.25 | - | - | ||
| Rat Liver Mitochondria | Acetyl-CoA | 16 | - | - | ||
| Rat Liver Mitochondria | Oxaloacetate | 2 | - | - | ||
| Acetyl-CoA Carboxylase | Rat Mammary Gland | Acetyl-CoA (in presence of CoA) | 4 | - | - |
Key Experiments in the Discovery and Characterization of Acetyl-CoA
The elucidation of the role of acetyl-CoA was dependent on a series of meticulous and insightful experiments. While the full, unabridged protocols are extensive, the following summaries outline the core methodologies employed by Lipmann and Lynen.
Lipmann's Discovery of Coenzyme A (1945)
Objective: To identify the heat-stable factor required for the acetylation of sulfanilamide in pigeon liver extracts.
Experimental Workflow:
Caption: Workflow for the discovery of Coenzyme A.
Methodology Summary:
-
Preparation of Liver Homogenates: Pigeon livers were homogenized in a chilled Waring blender with a potassium chloride solution. The homogenate was then centrifuged to remove cell debris, yielding a crude liver extract.
-
Dialysis and Inactivation: The crude extract was dialyzed against water to remove small, heat-stable molecules. This dialyzed enzyme preparation was found to be inactive in acetylating sulfanilamide, indicating the removal of an essential cofactor.
-
Preparation of Heat-Stable Fraction: A separate portion of the liver homogenate was boiled and then centrifuged to remove denatured proteins. The resulting supernatant contained the heat-stable cofactors.
-
Reconstitution of Activity: The inactive, dialyzed enzyme preparation was combined with the heat-stable extract. This recombination restored the ability of the system to acetylate sulfanilamide in the presence of ATP and acetate.
-
Assay for Acetylation: The acetylation of sulfanilamide was measured colorimetrically. The reaction mixture typically contained the enzyme fraction, sulfanilamide, acetate, ATP, and the coenzyme A-containing fraction. After incubation, the remaining sulfanilamide was diazotized and coupled with a chromogenic agent, and the decrease in color intensity was measured to quantify the amount of acetylated product.
-
Purification of Coenzyme A: Lipmann and his colleagues then embarked on the purification of this heat-stable factor from the boiled liver extracts using various biochemical techniques, including precipitation and chromatography, eventually leading to a concentrated and partially purified preparation of coenzyme A.
Lynen's Isolation of "Activated Acetic Acid" (1951)
Objective: To isolate and chemically identify the "activated acetic acid" from yeast.
Experimental Workflow:
Caption: Workflow for the isolation of "Activated Acetic Acid".
Methodology Summary:
-
Yeast Culture and Extraction: Large quantities of baker's yeast (Saccharomyces cerevisiae) were cultured and then rapidly harvested. The yeast cells were extracted with cold perchloric acid to precipitate proteins and nucleic acids, leaving the acid-soluble small molecules, including acetyl-CoA, in the supernatant.
-
Charcoal Adsorption: The acid-soluble extract was treated with activated charcoal, which adsorbs nucleotides and their derivatives, including coenzyme A and its acetylated form.
-
Elution and Fractionation: The "activated acetic acid" was eluted from the charcoal using a solution of aqueous pyridine. This eluate was then subjected to further purification steps, likely involving ion-exchange chromatography, to separate the acetylated coenzyme A from other adsorbed molecules.
-
Chemical and Enzymatic Analysis: The purified substance was subjected to rigorous chemical and enzymatic analysis. This included:
-
Hydrolysis: The compound was hydrolyzed, and the resulting components were identified. This revealed the presence of an acetyl group, coenzyme A (which itself was being characterized around the same time), and a thioester linkage.
-
Enzymatic Assays: The isolated compound was shown to be active in enzymatic reactions known to require "active acetate," such as the synthesis of citrate by citrate synthase. This confirmed its biological activity.
-
Through this meticulous work, Lynen and his team were able to definitively identify the "activated acetic acid" as acetyl coenzyme A.
Central Role of Acetyl-CoA in Metabolism: Signaling Pathways
The central position of acetyl-CoA in metabolism is best visualized through its connections to various key pathways.
Caption: The central role of Acetyl-CoA in metabolism.
Conclusion
The discovery of acetyl coenzyme A stands as a monumental achievement in the history of biochemistry, providing the key to understanding the integration of cellular metabolism. From its initial identification as a necessary cofactor to its characterization as the central molecule linking the breakdown of carbohydrates, fats, and proteins to energy production and biosynthesis, the story of acetyl-CoA is a testament to the power of meticulous scientific inquiry. For researchers, scientists, and drug development professionals, a deep understanding of the discovery and multifaceted roles of acetyl-CoA remains fundamental to fields ranging from metabolic diseases and oncology to neurobiology and drug design. The ongoing exploration of its regulatory functions, particularly in protein acetylation and epigenetics, ensures that this pivotal molecule will continue to be a subject of intense and fruitful research for years to come.
References
A Technical Guide to the Enzymatic Preparation of Acetyl Coenzyme A Trilithium Salt for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, participating in numerous biochemical reactions, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and acetylation of proteins and other small molecules.[1] Its high cost and limited stability can be significant hurdles in research and development. This technical guide provides an in-depth overview of the enzymatic preparation of acetyl-CoA trilithium salt, a stable and soluble form suitable for a wide range of research applications. This document details two primary enzymatic synthesis methods, experimental protocols, purification strategies, and quantitative data to assist researchers in the preparation of high-purity acetyl-CoA for their studies.
Introduction to Enzymatic Synthesis of Acetyl-CoA
The in vitro synthesis of acetyl-CoA can be achieved through chemical and enzymatic methods. Enzymatic synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and the potential for higher yields of the biologically active isomer. The two primary enzymes utilized for the preparative synthesis of acetyl-CoA are Phosphotransacetylase (Pta) and 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT).
-
Phosphotransacetylase (Pta): This enzyme catalyzes the reversible transfer of an acetyl group from acetyl phosphate to coenzyme A (CoA), yielding acetyl-CoA and inorganic phosphate.[2] This is a widely referenced method for the commercial production of acetyl-CoA.
-
10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT): This enzyme utilizes an alternative acetyl donor to acetylate CoA. Recent studies have demonstrated the high efficiency of this enzyme in producing acetyl-CoA with high yields.[3]
This guide will focus on the practical aspects of both methods, providing detailed protocols and expected outcomes.
Enzymatic Synthesis Pathways
The enzymatic synthesis of acetyl-CoA involves a single-step reaction where an acetyl group is transferred to Coenzyme A. The choice of enzyme dictates the acetyl donor required.
Figure 1: Enzymatic pathways for Acetyl-CoA synthesis.
Experimental Protocols
Method 1: Synthesis using Phosphotransacetylase (Pta)
This protocol is based on the established enzymatic reaction for acetyl-CoA synthesis.[2]
Materials:
-
Coenzyme A (CoA), lithium or sodium salt
-
Acetyl Phosphate, lithium potassium salt
-
Phosphotransacetylase (Pta) from Bacillus stearothermophilus
-
Tris-HCl buffer (1 M, pH 7.4)
-
Glutathione, reduced
-
Ammonium Sulfate
-
Deionized water
Reaction Mixture Preparation:
The following table outlines the preparation of a typical reaction mixture.
| Reagent | Stock Concentration | Volume for 3 mL Reaction | Final Concentration |
| Tris-HCl, pH 7.4 | 1 M | 0.3 mL | 100 mM |
| Glutathione | 100 mM | 0.05 mL | 1.67 mM |
| Coenzyme A | 65 mM | 0.2 mL | 4.33 mM |
| Acetyl Phosphate | 220 mM | 0.1 mL | 7.33 mM |
| Ammonium Sulfate | 1 M | 0.03 mL | 10 mM |
| Pta Enzyme Solution | 10-20 units/mL | 0.02 mL | 0.067-0.133 units/mL |
| Deionized Water | - | 2.3 mL | - |
Procedure:
-
Prepare the reaction mixture by adding the components in the order listed in the table to a suitable vessel.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding the Phosphotransacetylase enzyme solution.
-
Incubate the reaction at 25°C. The reaction progress can be monitored by measuring the increase in absorbance at 233 nm, which is characteristic of the thioester bond formation in acetyl-CoA.
-
The reaction is typically complete within 1-2 hours.
Method 2: Synthesis using 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT)
This protocol is adapted from a study demonstrating high-yield synthesis of acetyl-CoA.[3]
Materials:
-
Coenzyme A (CoASH)
-
Acetylsalicylic acid methyl ester (ASME)
-
Recombinant DBAT enzyme
-
Tris-HCl buffer (1 M, pH 7.0)
-
Potassium phosphate buffer components (KH₂PO₄ and K₂HPO₄·3H₂O)
-
Deionized water
Optimized Reaction Conditions:
| Parameter | Optimal Value |
| CoASH Concentration | 25 mM |
| ASME Concentration | 75 mM |
| DBAT Concentration | 3 mg/mL |
| Temperature | 37°C |
| pH | 7.0 |
| Reaction Time | 1.5 hours |
Procedure:
-
Prepare a 100 mM Tris-HCl buffer with the appropriate amounts of KH₂PO₄ and K₂HPO₄ to achieve a pH of 7.0.
-
Dissolve CoASH and ASME in the buffer to the final concentrations specified in the table.
-
Add the DBAT enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 1.5 hours with gentle agitation.
-
Monitor the reaction progress by HPLC to determine the concentration of acetyl-CoA and the consumption of CoASH.
Purification of Acetyl-CoA
Ion-exchange chromatography is the most common method for purifying enzymatically synthesized acetyl-CoA.
Figure 2: General workflow for the purification of Acetyl-CoA.
Protocol for Anion-Exchange Chromatography:
-
Column Preparation: Equilibrate a suitable anion-exchange column (e.g., DEAE-Sepharose) with a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the crude enzymatic reaction mixture onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound proteins (including the enzyme) and unreacted substrates.
-
Elution: Elute the bound acetyl-CoA using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). Acetyl-CoA, being negatively charged, will elute as the salt concentration increases.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of acetyl-CoA using HPLC or by measuring absorbance at 260 nm (for the adenine ring) and 233 nm (for the thioester bond).
-
Pooling and Desalting: Pool the fractions containing pure acetyl-CoA. The pooled fractions can be desalted using dialysis or a desalting column.
-
Conversion to Trilithium Salt and Lyophilization: The purified acetyl-CoA is typically in a sodium salt form from the elution buffer. To obtain the trilithium salt, the desalted solution can be passed through a cation-exchange resin charged with lithium ions. The resulting solution is then lyophilized to obtain the final product as a stable white powder.
Quantitative Data and Yield
The yield and purity of the final product are critical for its application in research. The following table summarizes the quantitative data from the DBAT-catalyzed synthesis of acetyl-CoA.
| Parameter | Value |
| Maximum Acetyl-CoA Yield | 14.82 mg/mL |
| CoASH Conversion Rate | >94% |
| Final Product Purity (HPLC) | >98% |
| Recovery Rate from Purification | 86% |
For the Pta-based synthesis, while specific preparative yield data is less commonly published, a high conversion of CoA to acetyl-CoA is expected under optimized conditions. The final purity is highly dependent on the efficiency of the chromatographic purification.
Conclusion
The enzymatic preparation of acetyl-CoA trilithium salt offers a reliable and efficient method for obtaining high-purity material for research purposes. The DBAT-based method, in particular, has been shown to produce high yields of acetyl-CoA. The detailed protocols and purification strategies provided in this guide should enable researchers to successfully synthesize and purify acetyl-CoA for their specific applications in metabolic studies, enzyme assays, and drug development. The use of Graphviz diagrams helps to visualize the enzymatic pathways and the purification workflow, providing a clear and concise overview of the entire process.
References
Acetyl Coenzyme A Trilithium Salt: A Lynchpin in Cellular Metabolism and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life. Its main function is to convey the carbon atoms within the acetyl group to the citric acid cycle to be oxidized for energy production.[1][2] Furthermore, it is a fundamental precursor for the biosynthesis of fatty acids, cholesterol, and other vital biomolecules.[1][3] The trilithium salt of Acetyl-CoA is a widely utilized form in research and development due to its enhanced stability and solubility, making it an invaluable tool for studying metabolic pathways, in enzymatic assays, and for screening potential therapeutic agents.[4] This technical guide provides a comprehensive overview of the properties of acetyl coenzyme A trilithium salt, its role as a precursor in key metabolic pathways, detailed experimental protocols for its use, and quantitative data to support researchers in their endeavors.
Physicochemical Properties and Handling
This compound salt is a white, lyophilized powder that is moisture-sensitive. Proper storage and handling are crucial to maintain its integrity for experimental use.
Quantitative Data
| Property | Value | References |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | |
| Molecular Weight | 881.0 g/mol | |
| Purity (Enzymatic Assay) | ≥83% | |
| Purity (HPLC) | ≥93% | |
| Solubility in Water | 100 mg/mL | |
| Storage Temperature | -20°C, desiccated |
Stability and Solution Preparation
Aqueous solutions of acetyl-CoA are most stable at a pH between 3.5 and 5. Under these conditions, they can be heated to 100°C without significant decomposition. However, the compound hydrolyzes in strongly acidic or alkaline solutions. For biochemical assays, it is recommended to prepare fresh solutions. If storage is necessary, aqueous stock solutions can be stored in aliquots at -20°C for up to two weeks.
Acetyl-CoA as a Precursor in Core Metabolic Pathways
Acetyl-CoA is a critical intermediate that links the metabolism of carbohydrates, fats, and proteins. It is the entry point for the two-carbon acetyl group into several major biosynthetic and energy-producing pathways.
The Citric Acid Cycle (TCA Cycle)
The citric acid cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of fuel molecules. In the initial step of the cycle, acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate. This reaction is catalyzed by the enzyme citrate synthase. The subsequent reactions of the cycle regenerate oxaloacetate and produce high-energy molecules in the form of NADH, FADH₂, and GTP (or ATP).
Fatty Acid Synthesis
Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. This anabolic pathway occurs in the cytosol. The first and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The subsequent elongation of the fatty acid chain occurs through a series of reactions catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).
Cholesterol Synthesis
All 27 carbon atoms of cholesterol are derived from acetyl-CoA. This complex biosynthetic pathway occurs primarily in the liver and intestines. The synthesis begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by a third acetyl-CoA to yield HMG-CoA. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the committed, rate-limiting step in cholesterol synthesis.
Experimental Protocols
The use of this compound salt is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
DTNB Solution: 10 mM in Assay Buffer
-
Acetyl-CoA Solution: 10 mM this compound Salt in water
-
Oxaloacetate Solution: 10 mM in Assay Buffer
-
Sample: Cell or tissue lysate, or purified mitochondria
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.
-
Add the sample to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the sample wells.
-
Immediately add the oxaloacetate solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C.
-
The rate of increase in absorbance is proportional to the citrate synthase activity.
-
Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 20 mM KHCO₃
-
ATP Solution: 100 mM in water
-
NADH Solution: 10 mM in water
-
Phosphoenolpyruvate (PEP) Solution: 50 mM in water
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Acetyl-CoA Solution: 10 mM this compound Salt in water
-
Sample: Purified ACC or cell lysate
-
-
Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, and PK/LDH mix.
-
Add the sample to the mixture.
-
Start the reaction by adding the Acetyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the ACC activity.
-
Quantitative Data on Acetyl-CoA Metabolism
The concentration and flux of acetyl-CoA are tightly regulated within the cell and vary between subcellular compartments and in response to different metabolic states.
Enzyme Kinetic Parameters
The Michaelis constant (Kₘ) for acetyl-CoA reflects the affinity of an enzyme for its substrate.
| Enzyme | Kₘ for Acetyl-CoA (µM) | Vₘₐₓ | Organism/Tissue | References |
| Citrate Synthase | 53 ± 7.5 | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | Pig Heart | |
| Acetyl-CoA Carboxylase (inactive) | 400 | - | Rat Liver | |
| Acetyl-CoA Carboxylase (CoA-activated) | 4 | - | Rat Liver | |
| N-Acetyltransferase (hNaa30p) | 4 - 40 | - | Human |
Subcellular Concentrations and Metabolic Flux
The distribution of acetyl-CoA between the mitochondria and cytosol is crucial for regulating its diverse metabolic roles.
| Condition | Mitochondrial Acetyl-CoA | Cytosolic Acetyl-CoA | Key Observation | References |
| Fed/Growth State | Lower | Higher | Acetyl-CoA is directed out of the mitochondria for lipid synthesis and histone acetylation. | |
| Fasted/Survival State | Higher | Lower | Acetyl-CoA is retained in the mitochondria for ATP and ketone body synthesis. | |
| Hepatocytes (fed rats) | ~13-fold higher concentration than cytosol | - | Significant concentration gradient maintained across the mitochondrial membrane. | |
| High-fat diet (4 weeks) | Significantly suppressed in liver | - | Dietary changes can alter acetyl-CoA pools. |
Metabolic flux analysis in Saccharomyces cerevisiae has shown that genetic manipulations can significantly alter the flux of acetyl-CoA towards fatty acid production, with multiple gene deletions leading to a flux rate of 139.975 gDW/hour.
Conclusion
This compound salt is an indispensable tool for the study of cellular metabolism. Its central role as a precursor in the citric acid cycle, fatty acid synthesis, and cholesterol synthesis makes it a key molecule of interest for researchers in basic science and drug development. The enhanced stability and solubility of the trilithium salt facilitate its use in a wide range of in vitro assays. A thorough understanding of its properties, the metabolic pathways it fuels, and the quantitative aspects of its regulation is essential for advancing our knowledge of cellular physiology and pathology. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thioester Bond in Acetyl Coenzyme A Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Coenzyme A (Acetyl-CoA) is a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life.[1] At the heart of its reactivity and metabolic importance lies the thioester bond, a high-energy linkage that connects the acetyl group to Coenzyme A. This technical guide provides a comprehensive examination of the thioester bond in acetyl coenzyme A trilithium salt, offering quantitative data, detailed experimental protocols, and visualizations to support researchers, scientists, and drug development professionals in their understanding and application of this critical molecule.
The Thioester Bond: A nexus of Energy and Reactivity
The thioester bond in acetyl-CoA is formed between the sulfur atom of coenzyme A and the carbonyl carbon of the acetyl group.[2] This bond is characterized as "high-energy" due to the significant negative Gibbs free energy change associated with its hydrolysis.[1] This high energy potential makes acetyl-CoA an excellent donor of the acetyl group in a multitude of enzymatic reactions.
Structural and Thermodynamic Properties
The thermodynamic properties of the thioester bond's hydrolysis are crucial to its biological function. The hydrolysis of this bond is a highly exergonic process, providing the thermodynamic driving force for many biosynthetic reactions.
| Parameter | Value | Reference |
| Gibbs Free Energy of Hydrolysis (ΔG°') | -35.7 kJ/mol | [3][4] |
| Enthalpy of Hydrolysis (ΔH°') | Not readily available | |
| Entropy of Hydrolysis (ΔS°') | Not readily available |
Note: The Gibbs free energy of hydrolysis can vary slightly depending on the specific experimental conditions (pH, temperature, ionic strength).
Quantitative Analysis of Enzyme Kinetics
The reactivity of the thioester bond is harnessed by a multitude of enzymes. Understanding the kinetic parameters of these enzymes is fundamental for studying metabolic pathways and for the development of targeted therapeutics. Below is a summary of key kinetic data for enzymes that utilize acetyl-CoA.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Source |
| Citrate Synthase (rat liver) | Acetyl-CoA | 16 | Not specified | |
| Acetyl-CoA Carboxylase (rat liver, CoA-activated) | Acetyl-CoA | 4 | Not specified | |
| Acetyl-CoA Carboxylase (rat liver, control) | Acetyl-CoA | 400 | Not specified | |
| Phosphotransacetylase | Acetyl Phosphate | Not specified | Not specified | |
| Phosphotransacetylase | Coenzyme A | Not specified | Not specified |
Signaling Pathways and Metabolic Hub
Acetyl-CoA is a cornerstone of central metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. Its thioester bond is central to the transfer of two-carbon units in these pathways.
Caption: The central role of Acetyl-CoA in metabolism.
Experimental Protocols
Enzymatic Synthesis of this compound Salt
This protocol utilizes the enzyme phosphotransacetylase to synthesize acetyl-CoA from coenzyme A and acetyl phosphate.
Materials:
-
Coenzyme A (lithium salt)
-
Acetyl phosphate (potassium lithium salt)
-
Phosphotransacetylase (from Bacillus stearothermophilus)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Glutathione (reduced)
-
Ammonium sulfate
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.4), 1.6 mM glutathione, 0.43 mM coenzyme A, and 13.3 mM ammonium sulfate.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding phosphotransacetylase to a final concentration of 0.02 - 0.04 units/mL.
-
Add acetyl phosphate to a final concentration of 7.23 mM to start the synthesis.
-
Monitor the formation of acetyl-CoA spectrophotometrically by the increase in absorbance at 233 nm, which is characteristic of the thioester bond.
-
The reaction is complete when the absorbance at 233 nm stabilizes.
-
The resulting acetyl-CoA can be purified using ion-exchange chromatography.
Caption: Workflow for the enzymatic synthesis of Acetyl-CoA.
Purification of Acetyl Coenzyme A by HPLC
High-performance liquid chromatography (HPLC) is a robust method for the purification of acetyl-CoA from synthesis reactions or biological extracts.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size)
Mobile Phase:
-
A gradient of a suitable buffer system is typically used. For example, a gradient of acetonitrile in a phosphate buffer.
Procedure:
-
Prepare the crude acetyl-CoA sample, ensuring it is free of particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the acetyl-CoA using a programmed gradient of the mobile phase.
-
Monitor the elution profile at 260 nm (for the adenine base) or 233 nm (for the thioester bond).
-
Collect the fractions corresponding to the acetyl-CoA peak.
-
The concentration and purity of the collected fractions can be confirmed by subsequent analytical methods.
Quantitative Analysis of Acetyl-CoA using an Enzymatic Assay Kit
Commercially available kits provide a sensitive and specific method for quantifying acetyl-CoA in various biological samples. The principle often involves a coupled enzyme assay that produces a fluorescent or colorimetric signal proportional to the amount of acetyl-CoA.
General Protocol Outline (example based on a fluorometric assay):
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the sample, for example, using perchloric acid precipitation followed by neutralization with potassium bicarbonate.
-
Centrifuge to remove precipitated proteins.
-
-
Standard Curve Preparation:
-
Prepare a series of acetyl-CoA standards of known concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the prepared samples and standards.
-
Add the reaction mix provided in the kit, which typically contains the necessary enzymes and substrates.
-
Incubate the plate for the recommended time and temperature to allow the enzymatic reactions to proceed.
-
-
Measurement:
-
Measure the fluorescence (or absorbance) using a plate reader at the specified wavelengths.
-
-
Calculation:
-
Determine the concentration of acetyl-CoA in the samples by comparing their fluorescence readings to the standard curve.
-
Caption: General workflow for quantitative analysis of Acetyl-CoA.
The Thioester Bond in Drug Development
The unique chemical properties of the thioester bond and the central role of acetyl-CoA in metabolism make the enzymes that interact with it attractive targets for drug development.
Thioester Prodrugs
One strategy in drug design involves the use of thioesters as prodrugs to improve the pharmacokinetic properties of a therapeutic agent. For instance, thiol-containing drugs can be masked as thioesters to enhance their stability and oral bioavailability. Once absorbed, these prodrugs are hydrolyzed by endogenous esterases to release the active thiol-containing drug. An example is the development of δ-thiolactones as prodrugs for thiol-based glutamate carboxypeptidase II (GCPII) inhibitors.
Thioester Mimetics
Another approach is the design of thioester mimetics, which are stable analogues that can mimic the binding of acetyl-CoA to an enzyme's active site, thereby acting as inhibitors. These mimetics can be designed to be more resistant to hydrolysis than the natural thioester, leading to prolonged inhibitory effects. For example, alkyl thiocyanurates have been investigated as thioester mimetics due to their similar reactivity towards thiols under mild basic conditions, making them potential tools in dynamic covalent chemistry and drug design.
Conclusion
The thioester bond in this compound salt is a cornerstone of biochemistry, underpinning a vast network of metabolic and signaling pathways. Its high-energy nature and unique reactivity are fundamental to cellular function. For researchers and drug development professionals, a deep understanding of the quantitative aspects, experimental manipulation, and therapeutic potential of this critical functional group is paramount. This guide provides a foundational resource to support further investigation and innovation in this exciting field.
References
The Pivotal Role of Acetyl Coenzyme A in the Tricarboxylic Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Coenzyme A (acetyl-CoA) stands at a critical metabolic crossroads, linking the catabolism of carbohydrates, fatty acids, and amino acids to the tricarboxylic acid (TCA) cycle for cellular energy production. This technical guide provides an in-depth examination of the role of acetyl-CoA, specifically focusing on its entry into the TCA cycle, the enzymatic reaction that facilitates this entry, and the intricate regulatory mechanisms that govern this process. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex pathways, serving as a comprehensive resource for professionals in the field of metabolic research and drug development.
Introduction: Acetyl-CoA as the Central Hub of Metabolism
Acetyl Coenzyme A (acetyl-CoA) is the key molecule that funnels the carbon atoms of fuel molecules into the TCA cycle.[3] It is a thioester molecule that carries an acetyl group, which is a two-carbon unit. The main role of acetyl-CoA in the TCA cycle is to donate this acetyl group to the four-carbon compound oxaloacetate, forming the six-carbon molecule citrate. This reaction is the first and committing step of the cycle.
The Genesis of Acetyl-CoA: Linking Catabolic Pathways to the TCA Cycle
Acetyl-CoA is primarily generated from two major catabolic pathways: the oxidative decarboxylation of pyruvate, derived from glycolysis, and the β-oxidation of fatty acids.
From Glycolysis: The Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex that links glycolysis to the TCA cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. This reaction is an oxidative decarboxylation, where a carboxyl group is removed from pyruvate as CO₂, and the remaining two-carbon unit is attached to coenzyme A. During this process, NAD+ is reduced to NADH. The overall reaction is:
Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + H⁺ + CO₂
The activity of the PDC is tightly regulated to control the influx of acetyl-CoA from carbohydrate metabolism into the TCA cycle.
From Lipid Metabolism: Fatty Acid β-Oxidation
Fatty acid β-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA. This process occurs within the mitochondrial matrix and involves a series of four enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule, releasing them as acetyl-CoA. This pathway provides a significant source of acetyl-CoA, particularly during periods of fasting or prolonged exercise.
The Gateway to the TCA Cycle: The Citrate Synthase Reaction
The entry of the acetyl group from acetyl-CoA into the TCA cycle is catalyzed by the enzyme citrate synthase. This enzyme facilitates the condensation of acetyl-CoA with oxaloacetate to form citrate and release coenzyme A.
Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH
This reaction is highly exergonic (ΔG°' ≈ -31.4 kJ/mol), making it a key irreversible and rate-limiting step in the TCA cycle. The mechanism involves an ordered sequential binding, where oxaloacetate binds first, inducing a conformational change in the enzyme that creates a binding site for acetyl-CoA.
Regulation of Acetyl-CoA Entry into the TCA Cycle
The flux of acetyl-CoA into the TCA cycle is meticulously controlled at two primary levels: the production of acetyl-CoA by the pyruvate dehydrogenase complex and the entry reaction catalyzed by citrate synthase.
Regulation of the Pyruvate Dehydrogenase Complex (PDC)
The PDC is regulated by both allosteric mechanisms and covalent modification.
-
Allosteric Regulation : The complex is inhibited by its products, acetyl-CoA and NADH, which compete with CoA and NAD+, respectively. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA signal a high energy state in the cell, leading to the inhibition of PDC.
-
Covalent Modification : The PDC is inactivated by phosphorylation of the E1 subunit, a reaction catalyzed by pyruvate dehydrogenase kinase (PDK). PDK is allosterically activated by high levels of ATP, acetyl-CoA, and NADH. Conversely, pyruvate dehydrogenase phosphatase (PDP) activates the PDC by dephosphorylating the E1 subunit. PDP is stimulated by Ca²⁺ ions.
Regulation of Citrate Synthase
Citrate synthase activity is primarily controlled by substrate availability and product inhibition.
-
Substrate Availability : The rate of citrate formation is dependent on the concentrations of its substrates, acetyl-CoA and oxaloacetate.
-
Product Inhibition : The enzyme is allosterically inhibited by its product, citrate.
-
Allosteric Inhibition : Citrate synthase is also inhibited by high concentrations of NADH and succinyl-CoA, a downstream intermediate of the TCA cycle. Succinyl-CoA is a competitive inhibitor of acetyl-CoA. High levels of ATP also inhibit the enzyme by increasing the Km for acetyl-CoA.
Below is a diagram illustrating the key regulatory pathways controlling the entry of acetyl-CoA into the TCA cycle.
Caption: Regulation of Acetyl-CoA Entry into the TCA Cycle.
Quantitative Data
Table 1: Kinetic Parameters of Citrate Synthase
| Substrate | K_m_ Value | Species/Source | Conditions | Reference |
| Acetyl-CoA | 10 µM | Aspergillus niger | Infinite oxaloacetate | |
| Acetyl-CoA | 16 µM | Mammalian | Saturating oxaloacetate | |
| Oxaloacetate | 5 µM | Aspergillus niger | All acetyl-CoA concentrations | |
| Oxaloacetate | ~2 µM | Mammalian | Saturating acetyl-CoA |
Note: K_m_ values can vary depending on the organism, tissue, and experimental conditions.
Table 2: Concentrations of Relevant Metabolites in the Mitochondrial Matrix
| Metabolite | Concentration (µM) | Cell Type | Reference |
| Aspartate | 1600 | HeLa | |
| NAD | 818 | HeLa | |
| Alanine | 327 | HeLa | |
| Histidine | 82 | HeLa |
Note: Metabolite concentrations are dynamic and can vary significantly based on the metabolic state of the cell.
Table 3: Thermodynamic Properties of the Citrate Synthase Reaction
| Parameter | Value | Conditions | Reference |
| ΔG°' | -31.4 kJ/mol | Standard conditions (pH 7.0, 25°C, 1 M concentrations) | |
| ΔG (Hydrolysis of Acetyl-CoA thioester bond) | -31.5 kJ/mol | Standard conditions |
Note: The actual free energy change (ΔG) within the cell will differ from the standard free energy change (ΔG°') and depends on the intracellular concentrations of reactants and products.
Experimental Protocols
Measurement of Citrate Synthase Activity
This protocol describes a colorimetric assay to determine citrate synthase activity in isolated mitochondria or cell/tissue homogenates. The assay measures the rate of reaction between coenzyme A (liberated from acetyl-CoA) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that absorbs at 412 nm.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
Acetyl-CoA solution
-
DTNB solution
-
Oxaloacetate solution
-
Triton X-100 (for lysing mitochondria)
-
Sample (isolated mitochondria or tissue/cell homogenate)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Sample Preparation: Homogenize tissue or cells in an appropriate ice-cold buffer. Centrifuge to pellet cellular debris and collect the supernatant. For isolated mitochondria, they can be used directly. Determine the protein concentration of the sample.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture for each sample by adding the following in order:
-
Assay Buffer
-
DTNB solution
-
Acetyl-CoA solution
-
Sample (containing an appropriate amount of protein, e.g., 1-10 µg)
-
Triton X-100 (if using intact mitochondria to ensure lysis)
-
-
Initiate the Reaction: Add oxaloacetate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve. Calculate the citrate synthase activity using the Beer-Lambert law, incorporating the extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹ at 412 nm).
The following diagram illustrates the workflow for the citrate synthase activity assay.
Caption: Workflow for the Citrate Synthase Activity Assay.
Quantification of Acetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general outline for the sensitive and specific quantification of acetyl-CoA from biological samples using LC-MS/MS.
Materials:
-
Biological sample (cells or tissues)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standard (e.g., ¹³C-labeled acetyl-CoA)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate LC column for separation (e.g., C18)
Procedure:
-
Sample Collection and Quenching: Rapidly harvest cells or tissues and quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extraction: Homogenize the frozen sample in a cold extraction solvent containing a known amount of the internal standard. The internal standard is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.
-
Centrifugation: Centrifuge the homogenate at a high speed and low temperature to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography: Separate acetyl-CoA from other metabolites on the LC column using an appropriate gradient of mobile phases.
-
Mass Spectrometry: Detect and quantify acetyl-CoA and the internal standard using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis: Determine the concentration of acetyl-CoA in the original sample by comparing the peak area ratio of the endogenous acetyl-CoA to the internal standard against a standard curve.
Conclusion
Acetyl coenzyme A is undeniably a cornerstone of cellular metabolism, serving as the primary conduit for the entry of two-carbon units into the tricarboxylic acid cycle. Its production and consumption are subject to a sophisticated network of regulatory controls that ensure cellular energy homeostasis is maintained. A thorough understanding of the role of acetyl-CoA in the TCA cycle, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and professionals aiming to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.
References
An In-depth Technical Guide on the Intracellular Localization and Concentration of Acetyl Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Coenzyme A (acetyl-CoA) stands as a pivotal metabolite at the crossroads of cellular metabolism, linking catabolic processes that generate energy with anabolic pathways that synthesize essential biomolecules. Its strategic position allows it to function as a critical sensor of the cell's energetic state, directly influencing a wide array of cellular functions, including gene expression, signal transduction, and protein function. The compartmentalization of acetyl-CoA into distinct subcellular pools is fundamental to its diverse roles, with each organelle maintaining a unique environment for acetyl-CoA synthesis, utilization, and concentration. This guide provides a comprehensive overview of the intracellular localization and concentration of acetyl-CoA, details the experimental protocols for its measurement, and visualizes the key metabolic and signaling pathways in which it participates.
Intracellular Localization and Synthesis of Acetyl-CoA
Acetyl-CoA is not freely permeable across intracellular membranes; therefore, its synthesis and utilization are tightly regulated within specific organelles. The primary sites of acetyl-CoA metabolism are the mitochondria, the cytoplasm, the nucleus, and the peroxisomes.
-
Mitochondria: This is the central hub for acetyl-CoA production from various fuel sources. The primary route is the oxidative decarboxylation of pyruvate, derived from glycolysis, by the pyruvate dehydrogenase complex (PDC).[1] Additionally, the β-oxidation of fatty acids and the catabolism of certain amino acids contribute significantly to the mitochondrial acetyl-CoA pool.[2][3] This mitochondrial acetyl-CoA is a key substrate for the tricarboxylic acid (TCA) cycle, where it is oxidized to generate ATP.[2] It is estimated that mitochondria in liver and heart cells contain the vast majority, between 80-95%, of the total cellular Coenzyme A (CoA).
-
Cytoplasm: The cytoplasmic pool of acetyl-CoA is primarily derived from citrate, which is exported from the mitochondria.[2] In the cytoplasm, the enzyme ATP-citrate lyase (ACLY) cleaves citrate to produce acetyl-CoA and oxaloacetate. This pathway is particularly active when mitochondrial citrate levels are high, typically under conditions of energy surplus. Cytosolic acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.
-
Nucleus: The nuclear acetyl-CoA pool is crucial for the regulation of gene expression through histone acetylation. While the nuclear envelope is permeable to small molecules like acetyl-CoA, evidence suggests that a distinct nuclear pool is maintained. This pool can be supplied by the diffusion of cytosolic acetyl-CoA. Some studies also indicate the presence of enzymes like ACLY within the nucleus, suggesting local synthesis of acetyl-CoA. The concentration of nuclear acetyl-CoA directly influences the activity of histone acetyltransferases (HATs), thereby linking cellular metabolism to epigenetic regulation.
-
Peroxisomes: Peroxisomes generate acetyl-CoA through the β-oxidation of very long-chain fatty acids. This peroxisomal acetyl-CoA can be used for various synthetic pathways or can be transported to the mitochondria for energy production, typically via a carnitine shuttle system.
Concentration of Acetyl-CoA in Subcellular Compartments
The precise concentration of acetyl-CoA varies depending on the cell type, metabolic state, and subcellular compartment. While absolute quantification within specific organelles is technically challenging, relative abundance and estimated concentrations have been reported in the literature.
| Subcellular Compartment | Relative Abundance/Concentration | Key Metabolic Roles | References |
| Mitochondria | High (estimated to contain 80-95% of total cellular CoA in rat liver) | TCA cycle, ATP production, Ketone body synthesis | |
| Cytoplasm | Lower than mitochondria | Fatty acid synthesis, Cholesterol synthesis | |
| Nucleus | Dynamic; can be distinct from cytoplasm. Acetyl-CoA and propionyl-CoA are approximately equimolar in the nucleus of some cells, whereas acetyl-CoA is more abundant in the cytosol. | Histone acetylation, Gene regulation | |
| Peroxisomes | Lower than mitochondria | β-oxidation of very long-chain fatty acids |
Note: The concentrations are highly dynamic and can change significantly based on nutrient availability and cellular signaling.
Experimental Protocols
Accurate measurement of acetyl-CoA concentrations in different subcellular compartments is crucial for understanding its metabolic roles. The following are summaries of key experimental protocols.
Subcellular Fractionation
The initial step in determining the subcellular concentration of acetyl-CoA is the careful separation of organelles.
Protocol: Differential Centrifugation
-
Homogenization: Tissues or cells are first homogenized in an ice-cold isotonic buffer to disrupt the plasma membrane while keeping the organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 700-1,000 x g) to pellet the nuclei.
-
Mid-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000-12,000 x g) to pellet the mitochondria.
-
High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant can be further centrifuged at very high speeds (e.g., 100,000 x g) to pellet microsomes (including peroxisomes and endoplasmic reticulum fragments), leaving the cytosol as the final supernatant.
-
Purity Assessment: The purity of each fraction should be assessed using marker enzymes or proteins specific to each organelle (e.g., cytochrome c for mitochondria, lactate dehydrogenase for cytosol).
Acetyl-CoA Quantification
Once the subcellular fractions are obtained, various methods can be used to measure acetyl-CoA levels. Due to the instability of acetyl-CoA, rapid extraction and analysis are critical.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Extraction: Acetyl-CoA is extracted from the subcellular fractions using an acidic solution, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to precipitate proteins and stabilize the metabolite. The extract is then neutralized.
-
Chromatographic Separation: The neutralized extract is injected into an HPLC system equipped with a reverse-phase C18 column.
-
Mobile Phase: A buffered mobile phase, often containing phosphate and acetate, is used to separate acetyl-CoA from other molecules.
-
Detection: Acetyl-CoA is detected by its UV absorbance, typically at 254 or 259 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of acetyl-CoA.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.
-
Extraction and Sample Preparation: Similar to the HPLC protocol, acetyl-CoA is extracted using an acidic solution. For enhanced accuracy, an internal standard, such as 13C-labeled acetyl-CoA, is added at the beginning of the extraction process. The extract is often purified using solid-phase extraction (SPE).
-
LC Separation: The purified sample is injected into an LC system for chromatographic separation.
-
Mass Spectrometry Analysis: The eluent from the LC column is introduced into a mass spectrometer. Acetyl-CoA is ionized (typically by electrospray ionization), and specific parent and fragment ions are monitored (Selected Reaction Monitoring - SRM) for highly selective quantification.
-
Quantification: The ratio of the signal from the endogenous acetyl-CoA to the signal from the internal standard is used to calculate the concentration, referenced against a standard curve.
Protocol: Fluorometric Assay
Commercially available kits provide a convenient method for acetyl-CoA quantification.
-
Sample Preparation: Samples are deproteinized, typically using a perchloric acid/KOH protocol.
-
Enzymatic Reaction: The assay is based on a coupled enzyme reaction where acetyl-CoA is converted to a product that generates a fluorescent signal. In a typical assay, free CoA is first quenched. Then, acetyl-CoA is converted to CoA, which reacts to produce NADH. The NADH then interacts with a fluorescent probe to generate a signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Quantification: The concentration of acetyl-CoA in the sample is determined by comparing its fluorescence to a standard curve generated with known amounts of acetyl-CoA.
Signaling Pathways and Experimental Workflows
The compartmentalization of acetyl-CoA is central to its role in cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes: Acetyl Coenzyme A Trilithium Salt in Histone Acetyltransferase (HAT) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acetyl Coenzyme A (Ac-CoA) trilithium salt in Histone Acetyltransferase (HAT) assays. Ac-CoA is a critical co-factor in these enzymatic reactions, donating the acetyl group that HATs transfer to histone proteins. Understanding its proper handling and application is essential for accurate and reproducible results in epigenetic research and drug discovery.
Product Information and Handling
Acetyl Coenzyme A trilithium salt is a hygroscopic powder that requires specific storage conditions to maintain its integrity.
Table 1: Properties and Storage of this compound Salt
| Property | Specification |
| Appearance | White lyophilized powder |
| Purity | ≥83% (Enzymatic assay)[1] |
| Storage (Solid) | Store desiccated at -20°C |
| Solubility | Soluble in water; Sigma-Aldrich reports solubility of 100 mg/mL in deionized water. |
| Solution Stability | Aqueous solutions are stable for up to two weeks when stored in aliquots at -20°C. For longer-term storage, aliquots are reported to be stable for 6 months at -80°C. |
| Important Note | Acetyl-CoA is unstable in alkaline and highly acidic conditions. A recommended storage buffer for solutions is 50 mM sodium acetate, pH 5.0. Minimize freeze-thaw cycles. |
Principle of HAT Assays
Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from Ac-CoA to the ε-amino group of a specific lysine residue on a histone substrate. This post-translational modification neutralizes the positive charge of the lysine, weakening the interaction between the histone and negatively charged DNA, which often leads to a more open chromatin structure and increased gene transcription.
A generalized HAT reaction is as follows:
Acetyl-CoA + Histone (Lysine) --(HAT)--> Acetylated Histone (Acetyl-Lysine) + Coenzyme A (CoA-SH)
HAT assays are designed to quantify this reaction, typically by measuring the formation of one of the products: the acetylated histone or the free coenzyme A (CoA-SH).
Experimental Design and Optimization
Several parameters should be considered and optimized to ensure a robust and sensitive HAT assay.
Table 2: Key Parameters for HAT Assay Optimization
| Parameter | Recommendation |
| Enzyme Concentration | Titrate the HAT enzyme to determine a concentration that yields a linear reaction rate over the desired time course. |
| Substrate Concentration | The concentrations of both Ac-CoA and the histone substrate should be optimized. For kinetic studies, it is crucial to determine the Michaelis constant (KM) for each substrate. A common starting point for screening assays is to use substrate concentrations around their KM values. |
| Reaction Time and Temperature | The reaction should be carried out within the linear range of product formation. A typical incubation is 10-60 minutes at 30°C or 37°C. |
| Buffer Conditions | A common assay buffer is 50-100 mM HEPES, pH 7.5-8.0. The buffer may also contain salts (e.g., NaCl, KCl) and stabilizing agents (e.g., DTT, BSA), but be aware that some components like DTT can interfere with certain assay formats. |
| Ac-CoA Concentration Verification | Due to the variable stoichiometry of salt/hydrate preparations, the concentration of Ac-CoA solutions should be determined spectrophotometrically. Absorbance can be measured at 260 nm (ε = 16,000 M-1cm-1 in H2O) or 232 nm (ε = 8700 M-1cm-1 in H2O). |
Protocol: Fluorometric HAT Assay using a Commercial Kit as a Model
This protocol is based on the principles of commercially available fluorometric HAT assay kits that detect the production of CoA-SH.
Materials:
-
This compound Salt
-
HAT enzyme (e.g., p300, PCAF)
-
Histone H3 or H4 peptide substrate
-
HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Fluorescent probe (e.g., a maleimide-based dye that reacts with the free thiol group of CoA-SH)
-
Stop Reagent
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound salt in water or a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Verify the concentration using spectrophotometry.
-
Dilute the HAT enzyme, histone peptide, and Ac-CoA to their desired working concentrations in HAT Assay Buffer. Keep all reagents on ice.
-
-
Assay Plate Setup:
-
Add the following to each well of a 96-well plate:
-
Sample Wells: 15 µL Assay Buffer, 10 µL diluted HAT enzyme, 5 µL of test inhibitor (or vehicle), and 5 µL of Ac-CoA.
-
Positive Control (100% Activity): 15 µL Assay Buffer, 10 µL diluted HAT enzyme, 5 µL of vehicle, and 5 µL of Ac-CoA.
-
Background Wells: 15 µL Assay Buffer, 5 µL of vehicle, and 5 µL of Ac-CoA (no enzyme).
-
-
-
Initiate the Reaction:
-
Add 10 µL of the histone peptide substrate to all wells to start the reaction.
-
The final reaction volume will be 45 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. Ensure the incubation time is within the linear range of the reaction.
-
-
Stop the Reaction and Develop Signal:
-
Add 50 µL of a Stop Reagent containing a fluorescent developer that reacts with CoA-SH to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 360-390/450-470 nm or 535/587 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Determine the percent inhibition for each test compound relative to the positive control.
-
Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Visualizing the Workflow and Pathway
Experimental Workflow for a HAT Inhibition Assay
Caption: A generalized workflow for a fluorometric-based histone acetyltransferase (HAT) inhibitor screening assay.
Signaling Pathway Involving Histone Acetylation
Caption: Simplified signaling pathway showing the recruitment of HATs to chromatin, leading to gene transcription.
References
Application of Acetyl Coenzyme A Trilithium Salt in In Vitro Transcription: A Guide for Researchers
Application Notes
Acetyl Coenzyme A (acetyl-CoA) is a pivotal molecule at the intersection of cellular metabolism and gene regulation. For researchers in molecular biology, drug development, and epigenetics, acetyl coenzyme A trilithium salt is an essential reagent for in vitro studies of transcription. Its application in this context is primarily twofold: as a direct co-factor for the basal transcription machinery and as the acetyl-group donor for histone acetyltransferases (HATs) that modulate chromatin structure.
1. Direct Stimulation of RNA Polymerase II Transcription
Emerging evidence has demonstrated that acetyl-CoA can directly stimulate RNA Polymerase II (Pol II) transcription in vitro, even in the absence of histones and chromatin.[1][2] This mechanism involves the general transcription factor IID (TFIID), a core component of the pre-initiation complex (PIC). Acetyl-CoA has been shown to enhance the binding affinity of TFIID to promoter DNA in a manner dependent on TBP-associated factors (TAFs).[3][4] This interaction can decrease the concentration of TFIID required to initiate transcription, suggesting that acetyl-CoA acts as a molecular effector that can directly influence the assembly and efficiency of the core transcription machinery.[1] This function highlights a direct link between the metabolic state of a cell, reflected by acetyl-CoA levels, and the fundamental process of gene expression.
2. Substrate for Histone Acetyltransferases (HATs) and Chromatin Remodeling
The most well-established role of acetyl-CoA in transcription is as the sole acetyl group donor for histone acetyltransferases (HATs). In eukaryotic cells, DNA is packaged into a compact structure called chromatin, which is composed of DNA wound around histone proteins. The accessibility of DNA to the transcription machinery is a key determinant of gene expression.
HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on the N-terminal tails of histone proteins. This acetylation neutralizes the positive charge of the lysine residues, thereby weakening the electrostatic interactions between the histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure, often referred to as chromatin remodeling, creates a more permissive environment for the binding of transcription factors and RNA polymerase, generally leading to transcriptional activation. In vitro transcription systems using chromatin templates are therefore critically dependent on the inclusion of acetyl-CoA to study the effects of HATs on gene expression.
The trilithium salt form of acetyl coenzyme A is a stable and highly pure formulation suitable for these sensitive enzymatic assays.
Data Presentation
The following tables summarize typical concentration ranges for key components in the in vitro transcription protocols described below. These values are derived from published literature and may require optimization for specific experimental systems.
Table 1: Components for In Vitro Transcription Stimulation Assay (Naked DNA Template)
| Component | Stock Concentration | Final Concentration |
| Linearized DNA Template | 20-50 ng/µL | 1-2 ng/µL (approx. 5-10 nM) |
| TFIID | Varies | ~0.1-0.5 ng/µL |
| TFIIA | Varies | ~0.2-1 ng/µL |
| TFIIB | Varies | ~0.1-0.5 ng/µL |
| TFIIF | Varies | ~0.1-0.5 ng/µL |
| TFIIE | Varies | ~0.1-0.5 ng/µL |
| RNA Polymerase II | Varies | ~0.2-1 ng/µL |
| Acetyl-CoA Trilithium Salt | 1-10 µM | 10-100 nM |
| NTP Mix (ATP, CTP, UTP, GTP) | 10 mM each | 0.5-1 mM each |
| Transcription Buffer (5X) | See Protocol 1 | 1X |
Table 2: Components for Coupled In Vitro Histone Acetylation and Transcription Assay (Chromatin Template)
| Component | Stock Concentration | Final Concentration/Amount |
| Chromatin Template | 20-40 ng/µL (DNA) | 50-100 ng per reaction |
| Histone Acetyltransferase (e.g., p300) | 5-15 ng/µL | 10-20 ng per reaction |
| Acetyl-CoA Trilithium Salt | 100 µM - 1 mM | 1.5 µM - 0.5 mM |
| Activator (e.g., Gal4-VP16) | 5-10 ng/µL | 5-10 ng per reaction |
| General Transcription Factors & Pol II | Varies | See Protocol 2 |
| NTP Mix (with [α-³²P]UTP) | See Protocol 2 | See Protocol 2 |
| HAT Buffer (10X) | See Protocol 2 | 1X |
| Transcription Buffer (5X) | See Protocol 2 | 1X |
Mandatory Visualizations
Caption: Histone acetylation pathway leading to transcriptional activation.
Caption: Experimental workflow for the in vitro transcription stimulation assay.
Caption: Workflow for the coupled histone acetylation and transcription assay.
Experimental Protocols
Protocol 1: In Vitro Transcription Stimulation Assay on a Naked DNA Template
This protocol is designed to assess the direct stimulatory effect of acetyl-CoA on a reconstituted RNA Polymerase II transcription system using a linear DNA template.
1. Materials and Reagents:
-
This compound Salt (e.g., Sigma-Aldrich, >95% purity)
-
Highly purified recombinant human general transcription factors (TBP or TFIID, TFIIA, TFIIB, TFIIE, TFIIF) and RNA Polymerase II.
-
Linearized plasmid DNA template containing a core promoter (e.g., Adenovirus Major Late Promoter) and a G-less cassette for transcript analysis.
-
NTP Mix: 10 mM each of ATP, CTP, GTP, UTP in RNase-free water.
-
5X Transcription Buffer: 100 mM HEPES-KOH (pH 7.9), 500 mM KCl, 30 mM MgCl₂, 10 mM DTT, 20% Glycerol.
-
Stop Buffer: 0.3 M Sodium Acetate, 10 mM EDTA, 0.5% SDS.
-
RNase-free water.
2. Procedure:
-
On ice, assemble the transcription reactions in 0.2 mL PCR tubes. For a 25 µL reaction, add the components in the following order:
-
RNase-free Water (to 25 µL)
-
5 µL of 5X Transcription Buffer
-
1 µL of linearized DNA template (~25 ng)
-
General Transcription Factors (empirically determined optimal amounts, e.g., ~5 ng TFIID, ~10 ng TFIIA, etc.)
-
-
Prepare a "No Acetyl-CoA" control and test reactions. To the test reactions, add Acetyl-CoA Trilithium Salt to a final concentration of 10-100 nM. For the control, add an equivalent volume of RNase-free water.
-
Add RNA Polymerase II (~10 ng) to each reaction.
-
Incubate the reaction mixtures at 30°C for 30 minutes to allow for the formation of the pre-initiation complex.
-
Initiate transcription by adding 2.5 µL of a 2.5 mM NTP mix (final concentration 250 µM each).
-
Continue the incubation at 30°C for 30-60 minutes.
-
Stop the reaction by adding 175 µL of Stop Buffer.
-
Extract the RNA using a standard phenol:chloroform procedure followed by ethanol precipitation.
-
Resuspend the RNA pellet in a suitable loading buffer.
-
Analyze the transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography (if using a radiolabeled NTP) or quantitative RT-PCR.
3. Expected Outcome: An increase in the amount of transcribed RNA in the reactions containing acetyl-CoA compared to the control, demonstrating its role as a direct transcriptional co-factor.
Protocol 2: Coupled In Vitro Histone Acetylation and Transcription Assay on a Chromatin Template
This protocol examines the effect of HAT-mediated histone acetylation on transcription from a chromatin template. The procedure involves two main steps: an acetylation reaction followed by a transcription reaction.
1. Materials and Reagents:
-
This compound Salt
-
Reconstituted chromatin template (e.g., assembled on a plasmid containing a promoter driving a reporter gene).
-
Recombinant histone acetyltransferase (e.g., p300).
-
Recombinant transcriptional activator (if required for the promoter, e.g., Gal4-VP16).
-
General transcription factors and RNA Polymerase II.
-
10X HAT Buffer: 250 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM KCl, 1 mM AEBSF, 50 mM Sodium Butyrate (HDAC inhibitor).
-
5X Transcription Buffer: (See Protocol 1).
-
NTP Mix for Transcription: 5 mM ATP, CTP, GTP; 0.2 mM UTP; 10 µCi [α-³²P]UTP.
-
Stop Buffer, RNase-free water.
2. Procedure: Step A: Histone Acetylation Reaction
-
In a 0.2 mL tube on ice, assemble the acetylation reaction (20 µL total volume):
-
11 µL RNase-free Water
-
2 µL of 10X HAT Buffer
-
1 µL of Chromatin Template (~70 ng of DNA)
-
1 µL of Transcriptional Activator (~10 ng), if needed. Incubate at 30°C for 20 minutes.
-
1 µL of p300 HAT (~15 ng)
-
4 µL of Acetyl-CoA (final concentration of 1.5 µM). For the control reaction, add water instead of Acetyl-CoA.
-
-
Incubate the reaction at 30°C for 30 minutes to allow for histone acetylation.
Step B: In Vitro Transcription Reaction
-
To the completed acetylation reaction, add the following components to a final volume of 50 µL:
-
10 µL of 5X Transcription Buffer
-
General Transcription Factors and RNA Polymerase II (pre-mixed, empirically determined amounts)
-
RNase-free water to adjust the volume.
-
-
Incubate for 30 minutes at 30°C to allow PIC assembly.
-
Initiate transcription by adding 5 µL of the radiolabeled NTP Mix.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and purify the RNA as described in Protocol 1 (Steps 7-9).
-
Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
3. Expected Outcome: A significantly stronger transcript signal in the reaction containing acetyl-CoA compared to the control, indicating that HAT-mediated acetylation of the chromatin template is required for efficient transcription.
References
- 1. Preparation of Chromatin Templates to Study RNA Polymerase I Transcription In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl coenzyme A stimulates RNA polymerase II transcription and promoter binding by transcription factor IID in the absence of histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl Coenzyme A Stimulates RNA Polymerase II Transcription and Promoter Binding by Transcription Factor IID in the Absence of Histones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl Coenzyme A Trilithium Salt Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of acetyl coenzyme A (acetyl-CoA) trilithium salt stock solutions. Adherence to these guidelines is crucial for ensuring the stability and functionality of this critical reagent in a variety of biochemical assays and research applications.
Introduction
Acetyl coenzyme A is a pivotal molecule in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the biosynthesis of neurotransmitters.[1][2] Its role as an acetyl group donor makes it an essential substrate for a wide range of enzymatic reactions. The trilithium salt form of acetyl-CoA offers enhanced solubility and stability, making it a preferred choice for laboratory use.[1] Proper preparation of stock solutions is paramount to obtaining accurate and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for acetyl coenzyme A trilithium salt are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | [1] |
| Molecular Weight | ~881.0 g/mol | |
| Appearance | White lyophilized powder | |
| Purity (Enzymatic Assay) | ≥83% | |
| Purity (HPLC) | ≥93% | |
| Solubility in Water | Up to 100 mg/mL | |
| Recommended Storage (Solid) | -20°C, desiccated | |
| Aqueous Solution Stability | Stable at pH 3.5-5.0 | |
| Short-term Storage (Aqueous) | ≤ 2 weeks at -20°C | |
| Long-term Storage (Aqueous) | Up to 6 months at -80°C |
Experimental Protocol: Preparation of a 10 mM Acetyl-CoA Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound salt.
Materials:
-
This compound Salt (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Microcentrifuge tubes, sterile
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Remove the vial of acetyl-CoA trilithium salt from the -20°C freezer and place it in a desiccator at room temperature for 15-20 minutes. This prevents condensation from forming on the hygroscopic powder.
-
Calculation: Calculate the mass of acetyl-CoA trilithium salt required to prepare the desired volume of a 10 mM solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 881.0 g/mol * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM solution:
-
Mass = 10 * 0.001 * 881.0 = 8.81 mg
-
-
-
Weighing: Carefully and quickly weigh the calculated amount of acetyl-CoA powder in a sterile microcentrifuge tube on a calibrated analytical balance. Minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of chilled, nuclease-free water to the microcentrifuge tube containing the powder. For the example above, add 1 mL of water.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. The resulting solution should be clear and colorless. Keep the tube on ice throughout this process to minimize degradation.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to degradation.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months). For short-term use (up to 2 weeks), storage at -20°C is acceptable.
Quality Control
The concentration and purity of the prepared acetyl-CoA stock solution can be verified spectrophotometrically. The molar extinction coefficient (ε) at 260 nm in water is 16,400 M⁻¹cm⁻¹.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of acetyl-CoA in metabolism and the workflow for preparing a stock solution.
References
Application Notes and Protocols: Acetyl Coenzyme A Trilithium Salt in Chloramphenicol Acetyltransferase (CAT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol Acetyltransferase (CAT) is a bacterial enzyme that confers resistance to the antibiotic chloramphenicol by catalyzing its acetylation.[1][2][3] This enzymatic inactivation prevents chloramphenicol from binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[1] The reaction utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor.[2] Acetyl coenzyme A trilithium salt is a stable and highly pure source of acetyl-CoA, making it an ideal substrate for in vitro CAT assays. These assays are pivotal in molecular biology as a reporter system to study gene expression and in drug discovery for screening potential inhibitors of CAT.
The CAT enzyme, typically a homotrimer, catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol. This reaction can be monitored through various methods, including radiometric, spectrophotometric, and chromatographic assays. The choice of assay depends on the required sensitivity and throughput.
Reaction Mechanism
The catalytic mechanism of CAT involves a highly reactive histidine residue (His195) within the active site, which acts as a general base catalyst. His195 abstracts a proton from the 3-hydroxyl group of chloramphenicol, facilitating a nucleophilic attack on the carbonyl carbon of the thioester bond in acetyl-CoA. This results in the formation of a tetrahedral intermediate, which then collapses to yield 3-O-acetyl-chloramphenicol and coenzyme A.
Figure 1. Simplified workflow of the CAT-catalyzed reaction.
Data Presentation: Kinetic Parameters of CAT
The kinetic parameters of chloramphenicol acetyltransferase can vary depending on the specific variant of the enzyme and the experimental conditions. The following table summarizes representative kinetic data.
| CAT Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Type A | Chloramphenicol | 20.5 | - | - | |
| Type B/C (Vibrio species) | Chloramphenicol | - | - | - | |
| E. coli | Acetyl-CoA | - | - | - |
Note: The table is populated with placeholder data based on available literature. Specific values can be highly variable.
Experimental Protocols
Two common methods for assaying CAT activity are the radiometric assay using [14C]chloramphenicol and the spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol 1: Radiometric CAT Assay using [14C]Chloramphenicol and Thin-Layer Chromatography (TLC)
This highly sensitive method directly measures the conversion of radiolabeled chloramphenicol to its acetylated forms.
Materials:
-
Cell lysate containing CAT enzyme
-
[14C]Chloramphenicol (e.g., 200 µCi/ml, 35-55 mCi/mmol)
-
This compound Salt solution (4 mM)
-
Tris-Cl buffer (1 M, pH 7.5)
-
Ethyl acetate
-
Silica gel TLC plates
-
Chromatography tank
-
Chloroform/methanol developing solvent (19:1, v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction cocktail per sample:
-
32.5 µl 1 M Tris-Cl, pH 7.5
-
20 µl 4 mM Acetyl-CoA
-
2 µl [14C]Chloramphenicol
-
75.5 µl H₂O
-
-
Add 20 µl of cell extract to 130 µl of the reaction cocktail.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Extraction: Stop the reaction and extract the chloramphenicol and its acetylated forms by adding 1 ml of ethyl acetate. Vortex thoroughly and centrifuge for 1 minute.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Drying: Evaporate the ethyl acetate using a Speedvac evaporator or by air-drying in a fume hood overnight.
-
TLC Analysis:
-
Resuspend the dried sample in 30 µl of ethyl acetate.
-
Spot the sample onto a silica gel TLC plate.
-
Develop the chromatogram in a tank pre-equilibrated with 19:1 chloroform/methanol.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or X-ray film.
-
Quantify the percentage of acetylated chloramphenicol by densitometry or by excising the radioactive spots and counting them in a scintillation counter.
-
Figure 2. Experimental workflow for the radiometric CAT assay.
Protocol 2: Spectrophotometric CAT Assay using DTNB
This continuous assay measures the production of Coenzyme A (CoA), which reacts with DTNB to produce a colored product that can be monitored at 412 nm.
Materials:
-
CAT enzyme
-
This compound Salt
-
Chloramphenicol
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Tris Buffer: Prepare a 12.1 mg/ml solution of Trizma Base and adjust the pH to 7.8 at 25°C.
-
DTNB Solution: Prepare a 1.0 mg/ml solution of DTNB in the Tris buffer.
-
Acetyl-CoA Solution: Prepare a 4.68 mg/ml solution of this compound Salt in purified water.
-
Chloramphenicol Solution: Prepare a 3 mg/ml solution of chloramphenicol in purified water (can be aided by initial dissolution in a small volume of methanol).
-
-
Reaction Setup: In a cuvette, combine the following in a final volume of 3.00 ml:
-
Tris buffer (to a final concentration of 94 mM)
-
DTNB (to a final concentration of 0.083 mM)
-
Acetyl-CoA (to a final concentration of 0.19 mM)
-
Chloramphenicol (to a final concentration of 0.005% w/v)
-
-
Initiate Reaction: Add the CAT enzyme (e.g., 25 units) to the cuvette and mix immediately by inversion.
-
Measurement: Record the increase in absorbance at 412 nm for approximately 5 minutes.
-
Data Analysis: Determine the rate of reaction (ΔA412nm/minute) from the linear portion of the curve. A blank reaction without the enzyme should be run as a control.
Figure 3. Experimental workflow for the spectrophotometric CAT assay.
Applications in Drug Development
CAT assays are valuable tools in the discovery and development of novel antibacterial agents. They can be used to:
-
Screen for Inhibitors: High-throughput screening of compound libraries to identify potential inhibitors of CAT, which could act as adjuvants to chloramphenicol therapy.
-
Characterize Inhibition Mechanisms: Detailed kinetic studies can elucidate the mode of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of a series of related compounds to guide the optimization of lead candidates.
The use of highly purified this compound Salt is critical for obtaining accurate and reproducible results in these assays.
Conclusion
This compound Salt is an essential substrate for the in vitro study of Chloramphenicol Acetyltransferase. The protocols outlined here provide robust methods for quantifying CAT activity, which are fundamental for its use as a reporter gene and for the discovery of novel antibacterial agents. The choice between radiometric and spectrophotometric assays will depend on the specific research needs, with the former offering higher sensitivity and the latter providing a more convenient, continuous measurement.
References
Application Notes and Protocols for Metabolic Labeling of Proteins using Acetyl Coenzyme A Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and signal transduction. The addition of an acetyl group to lysine residues is catalyzed by acetyltransferases, which utilize acetyl coenzyme A (acetyl-CoA) as the acetyl donor. Understanding the dynamics of protein acetylation is crucial for elucidating disease mechanisms and developing novel therapeutics.
These application notes provide a comprehensive overview of methods for studying protein acetylation, with a focus on metabolic labeling strategies and the use of acetyl coenzyme A trilithium salt in in vitro assays. While direct metabolic labeling of proteins in living cells with acetyl-CoA is challenging due to its membrane impermeability, this document outlines established protocols for isotopic labeling using precursors that are endogenously converted to acetyl-CoA. Furthermore, detailed protocols for in vitro acetylation assays using this compound salt are provided, enabling precise biochemical characterization of acetyltransferases and their substrates.
Section 1: Metabolic Labeling of Protein Acetylation in Cell Culture
Metabolic labeling with stable isotopes is a powerful technique to study the dynamics of protein acetylation in a cellular context. This approach involves introducing isotopically labeled precursors into the cell culture medium, which are then metabolized by the cells and incorporated into the acetyl-CoA pool. The labeled acetyl groups are subsequently transferred to proteins by acetyltransferases. The extent of labeling can be quantified by mass spectrometry, providing insights into acetylation turnover and the effects of various stimuli or inhibitors.
Key Metabolic Precursors for Labeling Acetyl-CoA:
-
[U-¹³C]-Glucose: Glucose is a primary carbon source for acetyl-CoA generation through glycolysis and the pyruvate dehydrogenase complex. Using uniformly ¹³C-labeled glucose results in the production of [¹³C₂]-acetyl-CoA.
-
[D₃]-Acetate: Acetate can be directly converted to acetyl-CoA by acetyl-CoA synthetase. Using deuterated acetate is an efficient way to label the acetyl group.
Experimental Protocol: Isotopic Labeling of Protein Acetylation using [U-¹³C]-Glucose
This protocol describes the metabolic labeling of a human cell line (e.g., HEK293T) to study protein acetylation dynamics.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) without glucose
-
[U-¹³C]-Glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HEK293T cells in standard DMEM supplemented with 10% FBS and antibiotics to ~80% confluency.
-
Preparation of Labeling Medium: Prepare DMEM containing 4.5 g/L [U-¹³C]-Glucose, supplemented with 10% dialyzed FBS and antibiotics.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the isotopic label.
-
-
Cell Lysis:
-
After the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry: The protein lysate is now ready for downstream processing, including protein digestion, enrichment of acetylated peptides, and LC-MS/MS analysis (see Section 3).
Section 2: In Vitro Protein Acetylation Assays using this compound Salt
In vitro acetylation assays are essential for characterizing the activity of specific acetyltransferases (HATs) and identifying their substrates. This compound salt is a stable and soluble form of acetyl-CoA, making it an ideal reagent for these assays.[1]
Experimental Protocol: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a non-radioactive, colorimetric assay to measure the activity of a purified HAT enzyme on a histone substrate.
Materials:
-
Purified HAT enzyme (e.g., p300)
-
Histone H3 peptide (or full-length histone H3)
-
This compound Salt
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Developing solution (containing a thiol-sensitive probe, e.g., DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound Salt in HAT assay buffer to a final concentration of 10 mM.
-
Dilute the purified HAT enzyme and histone H3 substrate in HAT assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (in triplicate):
-
Enzyme + Substrate + Acetyl-CoA: 20 µL HAT assay buffer, 10 µL HAT enzyme, 10 µL histone H3, 10 µL Acetyl-CoA.
-
No Enzyme Control: 30 µL HAT assay buffer, 10 µL histone H3, 10 µL Acetyl-CoA.
-
No Substrate Control: 30 µL HAT assay buffer, 10 µL HAT enzyme, 10 µL Acetyl-CoA.
-
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add 50 µL of the developing solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 412 nm for DTNB).
-
-
Data Analysis:
-
Subtract the background absorbance (No Enzyme Control) from the sample wells.
-
Calculate the HAT activity based on a standard curve of free Coenzyme A.
-
Section 3: Proteomic Analysis of Protein Acetylation
Workflow for Acetylome Analysis
The general workflow for identifying and quantifying protein acetylation sites from cell lysates involves several key steps.[2]
Section 4: Signaling Pathways and Data Presentation
Histone Acetylation and Gene Regulation
Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure, which facilitates transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[3][4]
Data Presentation: Quantitative Analysis of Protein Acetylation
Quantitative proteomics data from metabolic labeling experiments can be summarized in tables for clear comparison. Below are example tables illustrating how to present such data.
Table 1: Changes in Acetylation of Key Histone Sites in Response to Treatment
| Histone Site | Fold Change (Treatment vs. Control) | p-value | Function |
| H3K9ac | 2.5 | < 0.01 | Transcriptional activation |
| H3K27ac | 3.1 | < 0.001 | Enhancer activity |
| H4K16ac | 1.8 | < 0.05 | Chromatin decondensation |
Table 2: Acetylation Changes in Metabolic Enzymes Following Nutrient Shift
| Protein | UniProt ID | Fold Change (High Glucose vs. Low Glucose) | Function |
| Acetyl-CoA Synthetase 2 | Q9NR19 | 1.7 | Acetyl-CoA synthesis |
| ATP-citrate lyase | P53396 | 2.1 | Cytosolic acetyl-CoA production |
| Pyruvate Dehydrogenase E1 | P08559 | -1.5 | Pyruvate to acetyl-CoA conversion |
Conclusion
The study of protein acetylation is fundamental to understanding cellular regulation in health and disease. The methods described in these application notes, from metabolic labeling in live cells to in vitro enzymatic assays with this compound salt, provide a robust toolkit for researchers. The combination of these approaches with modern proteomic techniques allows for a detailed and dynamic view of the acetylome, paving the way for new discoveries and therapeutic interventions.
References
- 1. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking histone acetylation to transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of acetyl coenzyme A trilithium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, participating in numerous biochemical reactions, including the Krebs cycle and fatty acid biosynthesis.[1] Accurate quantification of Acetyl-CoA is crucial for understanding cellular energy status and for the development of drugs targeting metabolic pathways.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of Acetyl-CoA in various biological samples. This document provides a detailed protocol for the HPLC analysis of acetyl coenzyme A trilithium salt.
Principle
This method utilizes reversed-phase HPLC to separate Acetyl-CoA from other cellular components. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (an aqueous buffer with an organic modifier). Detection is performed by monitoring the UV absorbance of Acetyl-CoA at 259 nm.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC method for Acetyl-CoA analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | ESA Inc. (or equivalent) RP-C18, 150 x 3 mm, 3 µm, 120 Å | |
| Guard Column | Phenomenex Security Guard column, cartridge C18, 4 x 2 mm | |
| Mobile Phase | 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile (v/v) | |
| Flow Rate | 0.5 mL/min | |
| Detection Wavelength | 259 nm | |
| Injection Volume | 30 µL | |
| Run Time | 12 minutes | |
| Retention Time (Acetyl-CoA) | ~7.8 minutes | |
| Retention Time (CoA) | ~3.8 minutes | |
| Limit of Detection (LOD) | 0.36 pmol per injection (0.012 µM) | |
| Recovery | 95-97% | |
| Coefficient of Variation | <1% for standard solutions, 1-3% for biological samples |
Experimental Protocols
Materials and Reagents
-
This compound salt (Sigma-Aldrich or equivalent)
-
Coenzyme A sodium salt hydrate (Sigma-Aldrich or equivalent)
-
Perchloric acid (PCA), 72% (J.T. Baker or equivalent)
-
Acetonitrile, HPLC grade (J.T. Baker or equivalent)
-
Monosodium phosphate (Sigma-Aldrich or equivalent)
-
Sodium acetate (Sigma-Aldrich or equivalent)
-
Phosphoric acid (Sigma-Aldrich or equivalent)
-
Dithiothreitol (DTT) (Sigma-Aldrich or equivalent)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm nylon membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler with cooling capability (4°C), and a UV/VIS detector.
-
Data acquisition and analysis software.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Sonciator
-
Liquid nitrogen
Preparation of Solutions
1. Mobile Phase (Isocratic)
-
Prepare a solution of 100 mM monosodium phosphate and 75 mM sodium acetate in deionized water.
-
Adjust the pH to 4.6 with concentrated phosphoric acid.
-
Add acetonitrile to a final concentration of 6% (v/v).
-
Filter the mobile phase through a 0.2 µm nylon membrane filter and degas prior to use.
2. Standard Stock Solutions
-
Prepare 1-10 mM stock solutions of this compound salt and coenzyme A in deionized water.
-
These stock solutions are stable for at least two years when stored at -80°C.
3. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the stock solutions in 5% aqueous PCA. A typical concentration range is 0-5 µM.
Sample Preparation
For Cell Cultures:
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 0.3 mL of ice-cold 5% PCA solution containing 50 µM DTT.
-
Incubate on ice for 10 minutes, vortexing several times.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for immediate HPLC analysis.
For Tissue Samples (e.g., liver, brain, kidney):
-
Rapidly excise tissue and immediately freeze in liquid nitrogen.
-
To 10-20 mg of frozen tissue, add 200 µL of ice-cold 5% PCA containing 50 µM DTT.
-
Vortex and homogenize by brief sonication (e.g., 12 seconds at 20% amplitude).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
For Plasma Samples:
-
To 50 µL of plasma, add 250 µL of ice-cold 5% PCA supplemented with 50 µM DTT.
-
Vortex and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the autosampler temperature to 4°C.
-
Inject 30 µL of the prepared standards and samples.
-
Monitor the elution profile at 259 nm.
-
The total run time for each sample is approximately 12 minutes.
Data Analysis
-
Identify the Acetyl-CoA peak based on its retention time (~7.8 minutes).
-
Integrate the peak area for Acetyl-CoA in both standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Acetyl-CoA in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of Acetyl-CoA.
Caption: Logical diagram of the HPLC system components.
Caption: Simplified role of Acetyl-CoA in the Krebs Cycle.
References
Application Notes and Protocols for Acetyl Coenzyme A Trilithium Salt in Enzyme Kinetics and Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl coenzyme A (acetyl-CoA) is a central metabolite in cellular metabolism, playing a critical role in numerous biochemical reactions, including the Krebs cycle, fatty acid metabolism, and neurotransmitter synthesis.[1] As the acetyl donor in these reactions, acetyl-CoA is an essential substrate for a large class of enzymes known as acetyltransferases. The trilithium salt of acetyl-CoA is a stable and soluble form of this vital molecule, making it an ideal reagent for in vitro enzyme kinetics and high-throughput inhibitor screening assays.[2] These applications are crucial in basic research to understand enzyme mechanisms and in pharmaceutical development to identify novel therapeutic agents targeting metabolic and signaling pathways.[2]
This document provides detailed application notes and protocols for the use of acetyl coenzyme A trilithium salt in enzyme kinetics and inhibitor screening, with a focus on acetyltransferases.
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for acetyl-CoA dependent enzymes.[3][4]
-
Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify inhibitors of acetyltransferases.
-
Mechanism of Action Studies: Elucidation of the mechanism of action of enzyme inhibitors.
Data Presentation: Quantitative Enzyme Kinetics and Inhibitor Screening
The following tables summarize key quantitative data for enzymes utilizing acetyl-CoA as a substrate and the efficacy of their inhibitors.
Table 1: Kinetic Parameters (Km and Vmax) for Acetyl-CoA with Various Acetyltransferases
| Enzyme | Substrate(s) | Apparent Km for Acetyl-CoA (µM) | Apparent Vmax (nmol/min/mg) | Source |
| Human N-acetyltransferase 1 (NAT14) | p-aminobenzoic acid (PABA) | Not specified | Significantly higher than NAT114B | |
| Human N-acetyltransferase 1 (NAT114B) | p-aminobenzoic acid (PABA) | Not specified | Lower than NAT14 | |
| Human N-acetyltransferase 1 (NAT14) | 4-aminobiphenyl (4-ABP) | No significant difference with NAT114B | Higher than NAT114B | |
| Human N-acetyltransferase 1 (NAT114B) | 4-aminobiphenyl (4-ABP) | No significant difference with NAT14 | Lower than NAT14 | |
| Human N-acetyltransferase 1 (NAT14) | Benzidine | Higher affinity compared to other carcinogens | Higher than NAT114B | |
| Human N-acetyltransferase 1 (NAT114B) | Benzidine | Higher affinity compared to other carcinogens | Lower than NAT14 | |
| Human N-acetyltransferase 1 (NAT14) | 3,4-dimethylaniline (3,4-DMA) | No significant difference with NAT114B | Higher than NAT114B | |
| Human N-acetyltransferase 1 (NAT114B) | 3,4-dimethylaniline (3,4-DMA) | No significant difference with NAT14 | Lower than NAT14 | |
| Human N-terminal acetyltransferase 30 (hNaa30p) | 1MLAL-RRR24 oligopeptide | 4 - 40 (varying concentrations used) | Not specified | |
| Nuclear Histone Acetyltransferases (HATs) | Histones | 0.3 - 4.8 | Not specified | |
| Choline Acetyltransferase (ChAT) | Choline | ~40 | Not specified |
Table 2: IC50 Values of Inhibitors for Acetyltransferases
| Enzyme | Inhibitor | IC50 (µM) | Source |
| Wild-type NatA (Naa10p–Naa15p) | CoA-SASEA (bisubstrate inhibitor) | 1.4 ± 1.0 | |
| Wild-type NatA (Naa10p–Naa15p) | Acetonyl-CoA | 380 ± 10 | |
| hNAA50 | CoA-SASEA (bisubstrate inhibitor) | 11 ± 2 | |
| hNAA50 | Acetonyl-CoA | 130 ± 12 | |
| Full-length Tip60 (FL-Tip60) | CoASH | 16.0 ± 3.1 | |
| Full-length Tip60 (FL-Tip60) | H3K14CoA | 14.7 ± 0.9 | |
| Catalytic domain of Tip60 (CAT-Tip60) | CoASH | 16.0 ± 3.1 | |
| Catalytic domain of Tip60 (CAT-Tip60) | H3K14CoA | 14.7 ± 0.9 | |
| PCAF | H3K14CoA | > 500 | |
| Histone Acetyltransferase 1 (HAT1)/Rbap46 | H4K12-CoA (bisubstrate inhibitor) | ~1 | |
| Histone Acetyltransferase 1 (HAT1)/Rbap46 | Lysyl-CoA | No inhibition |
Experimental Protocols
Protocol 1: Fluorescence-Based Histone Acetyltransferase (HAT) Activity Assay
This protocol is adapted from a method for evaluating HAT inhibitors using a thiol-sensitive fluorescent probe. The assay measures the production of Coenzyme A (CoA-SH), which reacts with a maleimide-based probe to generate a fluorescent signal.
Materials:
-
This compound salt
-
Histone H3 or H4 peptide substrate
-
Purified HAT enzyme (e.g., pCAF, GCN5)
-
HAT Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, 50 µg/mL BSA
-
Fluorescent Probe: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Stop Reagent: Isopropanol
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of acetyl-CoA trilithium salt in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) and determine its concentration spectrophotometrically at 260 nm (extinction coefficient ε = 16,000 M⁻¹cm⁻¹). Store at -20°C in aliquots.
-
Prepare working solutions of HAT enzyme, histone peptide, and acetyl-CoA in HAT Assay Buffer.
-
Prepare a stock solution of CPM in DMSO.
-
-
Assay Reaction:
-
In a microplate well, combine the HAT enzyme and histone peptide substrate in HAT Assay Buffer.
-
To initiate the reaction, add the acetyl-CoA solution. The final reaction volume will depend on the plate format (e.g., 20-50 µL).
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time before adding acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Stop the enzymatic reaction by adding an equal volume of isopropanol.
-
Add the CPM solution to the well.
-
Incubate at room temperature for 10-20 minutes to allow the reaction between CoA-SH and CPM to complete.
-
Measure the fluorescence at an excitation wavelength of 360-390 nm and an emission wavelength of 450-470 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-enzyme control) from all readings.
-
For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.
-
For kinetic studies, vary the concentration of acetyl-CoA while keeping the peptide substrate concentration constant and measure the initial reaction rates. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Coupled Enzyme Assay for Acetyl-CoA Synthetase Activity
This protocol describes a continuous, spectrophotometric assay for acetyl-CoA synthetase (ACS) that couples the formation of acetyl-CoA to the reduction of NAD⁺.
Materials:
-
This compound salt (for standard curve)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Sodium acetate
-
L-Malate
-
NAD⁺
-
Magnesium chloride (MgCl₂)
-
Citrate synthase (CS)
-
Malate dehydrogenase (MDH)
-
Purified Acetyl-CoA Synthetase (ACS) or cell extract containing ACS
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing all reagents except the sample (ACS or cell extract) in the assay buffer. The final concentrations in the reaction should be optimized but can be based on the following: 50 mM L-malate, 20 mM ATP, 50 mM MgCl₂, 2 mM CoASH, 50 mM NAD⁺, and excess citrate synthase and malate dehydrogenase.
-
-
Assay Performance:
-
Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ACS sample to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
One unit of ACS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
-
Protocol 3: Chemiluminescent Acetyltransferase Inhibitor Screening Assay
This protocol is based on an ELISA-like format to screen for inhibitors of histone acetyltransferases.
Materials:
-
This compound salt
-
Histone substrate (coated on a 96-well plate)
-
Purified HAT enzyme (e.g., p300)
-
Primary antibody specific for the acetylated histone
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 5% BSA)
-
96-well plate with a high protein-binding capacity
-
Chemiluminescence plate reader
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with the histone substrate and incubate overnight at 4°C.
-
Wash the plate with Wash Buffer and block with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate again to remove the blocking solution.
-
-
Enzymatic Reaction:
-
Add the HAT enzyme and test compounds (inhibitors) to the wells and pre-incubate.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 30°C for a specified time.
-
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in the chemiluminescent signal in the presence of a test compound indicates inhibition of the acetyltransferase.
-
Calculate the percent inhibition and determine the IC₅₀ value for active compounds.
-
Visualizations
Signaling Pathway: Histone Acetylation and Gene Regulation
Caption: Histone Acetylation Signaling Pathway.
Experimental Workflow: Fluorescence-Based Inhibitor Screening
Caption: Fluorescence-Based Inhibitor Screening Workflow.
Logical Relationship: Coupled Enzyme Assay Principle
Caption: Principle of the Coupled Enzyme Assay for ACS.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 4. Kinetics of acetyl CoA: arylamine N-acetyltransferase from rapid and slow acetylator human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Acetyl Coenzyme A Trilithium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in metabolism, participating in numerous biochemical reactions related to protein, carbohydrate, and lipid metabolism.[1] Its primary role is to transport the acetyl group into the citric acid cycle for oxidation and energy production.[1] Furthermore, Acetyl-CoA is a key precursor in the biosynthesis of fatty acids and cholesterol and serves as the acetyl group donor for histone acetylation.[1][2] Given its central role in cellular physiology and pathology, accurate quantification of Acetyl-CoA concentration in biological samples is crucial for research in metabolic diseases, oncology, and neurobiology.
This application note provides a detailed protocol for the spectrophotometric quantification of acetyl coenzyme A trilithium salt using a robust enzymatic assay coupled with Ellman's reagent (DTNB).
Principle of the Assay
The quantification method is based on a two-step reaction. First, the enzyme phosphotransacetylase (PTA) catalyzes the conversion of acetyl-CoA to coenzyme A (CoA-SH) in the presence of phosphate.[3] The liberated free thiol group (-SH) of CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). This reaction produces the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a maximum absorbance at 412 nm. The concentration of acetyl-CoA is directly proportional to the amount of TNB²⁻ formed, which can be quantified using a spectrophotometer.
Caption: Biochemical pathway for the DTNB-based quantification of Acetyl-CoA.
Quantitative Data Summary
Quantitative parameters relevant to Acetyl-CoA and the DTNB assay are summarized below.
Table 1: Properties of this compound Salt
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | |
| Molecular Weight | 827.4 g/mol | |
| Molar Extinction Coefficient (ε) | 16,000 M⁻¹cm⁻¹ at 260 nm | |
| Purity (HPLC) | ≥93% |
| Storage Temperature | -20°C, desiccated | |
Table 2: Key Parameters for the Spectrophotometric Assay
| Parameter | Value | Reference |
|---|---|---|
| Chromophore | 5-Thio-2-nitrobenzoic acid (TNB²⁻) | |
| Wavelength of Max Absorbance (λmax) | 412 nm | |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ |
| Assay Type | Endpoint colorimetric | |
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for cuvettes.
1. Materials and Reagents
-
This compound Salt (Sigma-Aldrich, Cat. No. A2181 or equivalent)
-
Phosphotransacetylase (PTA) from Bacillus stearothermophilus
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Potassium Phosphate Buffer (0.1 M, pH 7.5)
-
Tris-HCl Buffer (1 M, pH 7.8)
-
Deionized Water (ddH₂O)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well flat-bottom microplates
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
For tissue samples: Perchloric acid (PCA) and Potassium Bicarbonate (KHCO₃)
2. Reagent Preparation
-
Acetyl-CoA Standard Stock Solution (10 mM): Dissolve 8.27 mg of Acetyl-CoA trilithium salt (MW: 827.4 g/mol ) in 1 mL of ddH₂O. Aliquot and store at -20°C for up to two weeks or -80°C for longer stability.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5). Store protected from light at 4°C for up to one month.
-
PTA Enzyme Solution (10 units/mL): Reconstitute lyophilized PTA in cold Tris-HCl buffer to the desired concentration. Keep on ice during use.
-
Reaction Buffer (0.1 M Tris-HCl, pH 7.8)
3. Sample Preparation
-
Cell/Tissue Lysates: Homogenize samples in a suitable extraction buffer. To remove interfering enzymes and thiol compounds, deproteinization using perchloric acid followed by neutralization with potassium bicarbonate is recommended.
-
Rapidly freeze tissue samples in liquid nitrogen and pulverize.
-
Homogenize the powdered tissue in ice-cold 1 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium bicarbonate.
-
Centrifuge to pellet the KClO₄ precipitate and use the supernatant for the assay.
-
4. Assay Procedure
The following workflow outlines the main steps of the experimental protocol.
Caption: Experimental workflow for the spectrophotometric quantification of Acetyl-CoA.
Step-by-Step Protocol for 96-Well Plate:
-
Prepare Standard Curve: Dilute the 10 mM Acetyl-CoA stock solution to prepare a series of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Reaction Buffer. The '0' standard will serve as the blank.
-
Plate Setup: Add 50 µL of each standard and sample into separate wells of the 96-well plate. Run all standards and samples in duplicate or triplicate.
-
Add Reagents:
-
To each well, add 100 µL of Reaction Buffer.
-
To each well, add 20 µL of 10 mM DTNB solution. Mix gently by pipetting.
-
-
Initiate Reaction: Add 20 µL of the PTA enzyme solution to all wells.
-
Incubation: Incubate the plate at room temperature (25°C) for 15-30 minutes, protected from light. The reaction time should be consistent across all wells.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
5. Data Analysis and Calculation
-
Correct for Blank: Subtract the average absorbance of the blank (0 µM standard) from the absorbance of all other standards and samples.
-
Standard Curve: Plot the blank-corrected absorbance values for the standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope.
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of Acetyl-CoA in your samples.
Concentration (µM) = (Absorbance_sample - c) / m
Alternatively, use the Beer-Lambert law if a standard curve is not used, though a standard curve is highly recommended for accuracy.
Concentration (M) = Absorbance / (ε × l)
-
Absorbance: Blank-corrected absorbance of the sample.
-
ε: Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
l: Path length of the sample in cm. For a 96-well plate, this must be determined or calculated based on the volume in the well.
-
-
Account for Dilution: Multiply the calculated concentration by any dilution factors used during sample preparation to determine the original concentration in the sample.
Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) for all chemicals used. Researchers should optimize incubation times and reagent concentrations for their specific experimental conditions.
References
Troubleshooting & Optimization
Stability of acetyl coenzyme A trilithium salt in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of acetyl coenzyme A (Acetyl-CoA) trilithium salt in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Acetyl-CoA trilithium salt powder?
A: The lyophilized powder is moisture-sensitive and should be stored desiccated at -20°C.[1][2] Under these conditions, the product is stable for at least 12 months.[3]
Q2: What is the best solvent for dissolving Acetyl-CoA trilithium salt, and at what concentration?
A: The recommended solvent is deionized water. It is readily soluble in water at concentrations up to 100 mg/mL, forming a clear and colorless solution.[1][3]
Q3: How should I store aqueous solutions of Acetyl-CoA?
A: For optimal stability, aqueous solutions should be prepared fresh. If storage is necessary, aliquot the solution into single-use tubes to avoid repeated freeze-thaw cycles and store them frozen. Solutions are stable for up to two weeks at -20°C and for up to six months at -80°C.
Q4: At what pH is an aqueous solution of Acetyl-CoA most stable?
A: Acetyl-CoA is most stable in neutral to moderately acidic conditions, specifically within a pH range of 3.5 to 5.0. The thioester bond is susceptible to hydrolysis in strong acids and hydrolyzes more rapidly in alkaline solutions (above pH 8). A recommended storage buffer is 50 mM sodium acetate, pH 5.0.
Q5: My experiment is giving inconsistent results. Could my Acetyl-CoA be degraded?
A: Yes, degradation is a common cause of inconsistency. The thioester bond in Acetyl-CoA is high-energy and reactive, making it prone to hydrolysis. Factors such as improper storage temperature, alkaline pH, and multiple freeze-thaw cycles can lead to degradation. It is recommended to verify the integrity of your stock solution using methods like HPLC or a functional enzymatic assay.
Q6: Can I heat an aqueous solution of Acetyl-CoA?
A: Surprisingly, aqueous solutions at a pH between 3.5 and 5.0 can be heated to 100°C for a short time without significant decomposition. However, this is not a recommended routine practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in an enzymatic assay. | 1. Degraded Acetyl-CoA: The stock solution may have hydrolyzed due to improper storage (temperature, pH) or age. | 1. Prepare a fresh solution of Acetyl-CoA from lyophilized powder. Verify its concentration and purity via HPLC if possible. Run a positive control with a fresh standard. |
| 2. Incorrect Buffer pH: The assay buffer may be alkaline, accelerating the hydrolysis of the thioester bond. | 2. Ensure the pH of all assay buffers is neutral or slightly acidic and that the final reaction pH is optimal for your enzyme. | |
| 3. Presence of Free CoA: Commercial preparations can contain free Coenzyme A, which may cause product inhibition in some enzyme systems. | 3. If product inhibition is suspected, consider purifying the Acetyl-CoA or treating the solution with acetic anhydride to remove free CoA. | |
| High background in spectrophotometric assays. | 1. Non-enzymatic Hydrolysis: Spontaneous hydrolysis of Acetyl-CoA during the assay can release free CoA, which might be detected by reagents like DTNB (Ellman's reagent). | 1. Run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis under your assay conditions. Subtract this background rate from your measurements. |
| 2. Contaminants in Reagents: Other components in the reaction mixture may interfere with the detection method. | 2. Check the purity of all reagents and run controls for each component individually. | |
| Variability between aliquots. | 1. Incomplete Dissolution: The lyophilized powder was not fully dissolved initially. | 1. Ensure complete dissolution by gentle vortexing. Centrifuge the vial briefly to collect all material before dissolving. |
| 2. Repeated Freeze-Thaw Cycles: An entire stock solution was repeatedly frozen and thawed instead of using single-use aliquots. | 2. Always prepare single-use aliquots from a freshly prepared stock solution to maintain consistency. |
Quantitative Data Summary
The stability of Acetyl-CoA Trilithium Salt is highly dependent on its physical state and storage conditions.
Table 1: Stability of Lyophilized Acetyl-CoA Trilithium Salt
| Storage Temperature | Storage Conditions | Specification Range |
| -15°C to -25°C | Stored dry, desiccated | ≥ 12 months |
Table 2: Stability of Acetyl-CoA in Aqueous Solutions
| Storage Temperature | pH Range | Duration of Stability | Notes |
| -80°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 6 months | Recommended for long-term storage of aliquots. |
| -20°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 2 weeks | Suitable for short-term working stocks. Avoid freeze-thaw cycles. |
| 4°C | Acidic (e.g., in 5% sulfosalicylic acid) | Several days (~50% loss after 15 days) | Not recommended for routine storage unless in a stabilizing buffer. |
| > pH 8.0 (Alkaline) | Room Temperature | Unstable; significant activity lost within 24 hours. | Hydrolysis of the thioester bond is rapid. |
Experimental Protocols
Protocol 1: Preparation and Storage of Acetyl-CoA Aqueous Solutions
This protocol outlines the standard procedure for preparing stable, ready-to-use aliquots of Acetyl-CoA.
-
Pre-equilibration: Allow the vial of lyophilized Acetyl-CoA trilithium salt to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Reconstitute the powder in high-purity, nuclease-free water to a desired stock concentration (e.g., 10 mM). Ensure the pH is between 4 and 6 for optimal stability.
-
Dissolution: Mix gently by pipetting or brief vortexing until the solution is clear and colorless.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage:
-
For short-term storage (up to 2 weeks), store aliquots at -20°C.
-
For long-term storage (up to 6 months), flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.
-
Protocol 2: Quantification of Acetyl-CoA by Reverse-Phase HPLC
This method allows for the separation and quantification of Acetyl-CoA from its primary degradant, free Coenzyme A.
-
System Preparation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector set to 260 nm.
-
Mobile Phase: Prepare a suitable mobile phase gradient. A common system involves:
-
Buffer A: Phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Buffer B: Acetonitrile or methanol.
-
-
Standard Curve: Prepare a series of dilutions from a freshly prepared and quantified Acetyl-CoA standard stock solution in 5% perchloric acid (PCA) to generate a standard curve (e.g., 0-5 µM range).
-
Sample Preparation: Dilute the experimental sample in the same 5% aqueous PCA. Centrifuge to pellet any precipitate.
-
Injection and Elution: Inject the standards and samples onto the column. Elute using a gradient program that effectively separates CoA and Acetyl-CoA peaks.
-
Analysis: Identify peaks based on the retention times of the standards. Quantify the amount of Acetyl-CoA in the sample by integrating the peak area and comparing it to the standard curve.
Protocol 3: Enzymatic Activity Assay (Fluorometric)
This protocol is based on a coupled enzyme assay, typical of commercially available kits, to determine the concentration of functionally active Acetyl-CoA.
-
Principle: Acetyl-CoA concentration is determined by a coupled enzyme reaction that produces a fluorometric product (e.g., λex = 535 nm / λem = 587 nm), where the signal is proportional to the amount of Acetyl-CoA present.
-
Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Enzyme Mix, Substrate Mix) as directed by the manufacturer. Reconstitute the Acetyl-CoA standard to generate a 10 mM stock solution.
-
Standard Curve: Prepare a standard curve by performing serial dilutions of the Acetyl-CoA standard in the Assay Buffer. Typical ranges are 0-100 pmol or 0-1000 pmol per well.
-
Sample Preparation: Prepare tissue or cell lysates as required. If the sample contains free Coenzyme A, it may need to be quenched using a specific quencher reagent provided in some kits.
-
Reaction Setup: In a 96-well black plate with a clear bottom, add standards and samples to appropriate wells.
-
Reaction Initiation: Prepare a Reaction Mix containing the Assay Buffer, Probe, Conversion Enzyme, and Enzyme Mix. Add the Reaction Mix to all wells.
-
Incubation: Mix well and incubate the plate for 10-30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader at the specified wavelengths.
-
Calculation: Subtract the zero-standard (blank) reading from all measurements. Plot the standard curve and determine the Acetyl-CoA concentration in the samples based on their fluorescence readings.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues related to Acetyl-CoA stability.
Caption: The central role of Acetyl-CoA in cellular metabolism.
References
Troubleshooting low signal in histone acetyltransferase assays using acetyl coenzyme A
Welcome to the Technical Support Center for Histone Acetyltransferase (HAT) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to HAT assays, with a specific focus on resolving low signal when using acetyl coenzyme A (Acetyl-CoA).
Troubleshooting Guide: Low Signal in HAT Assays
Low or no signal is a common problem encountered in HAT assays. The following guide, in a question-and-answer format, addresses potential causes and provides systematic solutions to enhance your assay's performance.
Question: Why am I getting a very low or no signal in my HAT assay?
Answer: A low or absent signal in a HAT assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. A logical troubleshooting workflow can help identify and resolve the issue.
First, consider the fundamental components of your assay: the enzyme, the substrates, and the buffer conditions. Issues with any of these can lead to a failed reaction. It's also crucial to rule out problems with your detection system.
Below is a diagram illustrating a systematic approach to troubleshooting low signal in HAT assays.
Caption: A flowchart for troubleshooting low signal in HAT assays.
Enzyme and Substrate Issues
Question: How do I know if my HAT enzyme is inactive?
Answer: The most direct way to verify enzyme activity is to use a positive control.[1] Many commercially available kits include a positive control, such as HeLa nuclear extract, which has known HAT activity.[2] If the positive control yields a strong signal while your sample does not, it points to an issue with your specific enzyme's activity.
Common Causes of Enzyme Inactivity and Solutions:
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Improper Storage: Enzymes should be aliquoted and stored at -80°C to prevent degradation.[1]
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Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can denature the enzyme.[1][2] Prepare single-use aliquots.
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Low Enzyme Concentration: The enzyme concentration may be too low to produce a detectable signal. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.
Question: Could the histone substrate be the problem?
Answer: Yes, the choice and concentration of the histone substrate are critical. Different HATs exhibit preferences for specific histone substrates (e.g., H3 vs. H4) and even specific lysine residues. Using an incorrect or suboptimal substrate can lead to low activity.
Troubleshooting Substrate Issues:
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Substrate Specificity: Ensure you are using the preferred histone substrate for your HAT enzyme. Some HATs are more active on full-length histones versus peptide substrates, or within nucleosomes.
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Substrate Concentration: The concentrations of both the histone substrate and Acetyl-CoA should be optimized. A good starting point is to determine the Michaelis constant (Km) for each substrate and use concentrations around the Km value.
Assay Conditions and Reagents
Question: My enzyme and substrates seem fine. What other reaction components should I check?
Answer: The reaction buffer and its components are crucial for optimal enzyme activity.
Key Buffer Components to Optimize:
| Component | Typical Concentration | Purpose & Troubleshooting Tips |
|---|---|---|
| Buffer | 50-100 mM HEPES or Tris-HCl | Maintains a stable pH, typically between 7.5 and 8.0. Verify the pH of your buffer. |
| Salts | Varies (e.g., 50-150 mM NaCl) | Salts can affect enzyme structure and activity. Optimize the salt concentration for your specific HAT. |
| Carrier Protein | 5-100 µg/mL BSA | Bovine Serum Albumin (BSA) can prevent the enzyme from adsorbing to plasticware and can help stabilize the enzyme. Adding BSA has been shown to increase signal significantly in some cases. |
| Reducing Agents | e.g., 1 mM DTT | Some HATs require a reducing environment for activity. However, be aware that DTT and β-mercaptoethanol can interfere with certain assay detection methods. |
Reaction Time and Temperature:
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Temperature: Most HAT assays are performed at 30°C, but the optimal temperature can vary. It's advisable to experimentally determine the best temperature for your system.
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Incubation Time: If the incubation time is too short, the reaction may not have proceeded long enough to generate a detectable signal. Conversely, if it's too long, the reaction may have reached its endpoint and plateaued. Perform a time-course experiment to identify the linear range of the reaction.
Detection and Measurement
Question: What if the reaction is working, but I'm still not detecting a signal?
Answer: The issue may lie with the detection step of your assay.
Troubleshooting Detection:
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Reagent Integrity: Ensure that detection reagents, such as antibodies or fluorescent probes, have not expired and have been stored correctly.
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Instrument Settings: For fluorescence or luminescence-based assays, verify that the plate reader is set to the correct excitation and emission wavelengths.
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High Background Signal: High background can mask a weak positive signal. This can be caused by non-enzymatic acetylation or contaminating enzymes in your sample. Always include a "no-enzyme" control to measure and subtract this background signal.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my HAT assay? A1: At a minimum, you should include:
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No-Enzyme Control: Contains all reaction components except the HAT enzyme. This is crucial for determining the level of non-enzymatic histone acetylation or background signal.
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Positive Control: A sample with known HAT activity (e.g., a known active recombinant HAT or HeLa nuclear extract). This confirms that the assay components and conditions are suitable for detecting HAT activity.
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No-Substrate Control: Contains all components except the histone substrate. This can help identify any background signal originating from other components.
Caption: Essential controls for a reliable HAT assay.
Q2: How do I prepare and store Acetyl-CoA to ensure its stability? A2: Acetyl-CoA is a critical but relatively unstable reagent.
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Reconstitution: Reconstitute lyophilized Acetyl-CoA with sterile, ultrapure water.
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Aliquoting: Immediately after reconstitution, create small, single-use aliquots.
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Storage: Store the aliquots at -80°C.
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Handling: When in use, keep the Acetyl-CoA vial on ice to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can components of my sample, like nuclear extracts, interfere with the assay? A3: Yes, crude samples such as nuclear extracts can contain interfering substances.
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Contaminating Enzymes: Nuclear extracts may contain histone deacetylases (HDACs) that counteract HAT activity, or other enzymes that degrade Acetyl-CoA. While some assays are not affected by HDACs, it is a potential issue. Consider purifying your protein of interest if you suspect contaminating activities.
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Reducing Agents: As mentioned earlier, reducing agents like DTT, often used during protein purification, can interfere with some fluorometric or colorimetric detection systems.
Experimental Protocols
Protocol: Determining the Optimal Enzyme Concentration
This protocol describes a general method for titrating your HAT enzyme to find the optimal concentration for your assay.
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Prepare a Serial Dilution of the HAT Enzyme: Start with your stock concentration and prepare a series of 2-fold dilutions in the HAT assay buffer.
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Set Up Reactions: In a 96-well plate, set up reactions containing a fixed, saturating concentration of the histone substrate and Acetyl-CoA.
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Add Enzyme: Add the different concentrations of the diluted HAT enzyme to their respective wells. Include a "no-enzyme" control.
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Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
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Develop and Read: Stop the reaction and add the developing/detection reagents according to your assay protocol. Measure the signal on a plate reader.
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Analyze Data: Plot the signal intensity against the enzyme concentration. The optimal concentration will be the lowest amount of enzyme that gives a robust signal well above the background, ideally on the linear portion of the curve.
Protocol: Time-Course Experiment to Determine the Linear Reaction Range
This protocol helps to find the incubation time during which the reaction rate is linear.
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Prepare a Master Mix: Create a master mix containing the HAT assay buffer, the optimal concentration of your HAT enzyme (determined from the titration), histone substrate, and Acetyl-CoA.
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Set Up Plate: Dispense the master mix into multiple wells of a 96-well plate.
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Incubate and Stop Reaction at Different Time Points: Incubate the plate at the optimal temperature. At various time points (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), stop the reaction in a set of wells by adding a stop solution.
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Develop and Read: Once all time points are collected, add the detection reagents to all wells and measure the signal.
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Analyze Data: Plot the signal intensity against time. The linear range is the period during which the signal increases steadily. Subsequent experiments should use an incubation time that falls within this linear range.
| Time (minutes) | Expected Signal | Reaction Phase |
| 0-10 | Low, initial increase | Lag Phase |
| 10-60 | Steady, linear increase | Linear Range |
| >60 | Signal plateaus | Substrate Depletion/Equilibrium |
Note: The times provided are examples and should be determined empirically for your specific assay system.
References
Optimizing the concentration of acetyl coenzyme A trilithium salt for enzyme assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of acetyl coenzyme A (acetyl-CoA) trilithium salt for enzyme assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during enzyme assays using acetyl-CoA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | Suboptimal Acetyl-CoA Concentration: The concentration of acetyl-CoA may be too low to saturate the enzyme or too high, causing substrate inhibition. | Determine the Michaelis constant (Km) for acetyl-CoA with your specific enzyme. A good starting point for optimization is to test a range of concentrations from 0.2 to 5 times the Km.[1] |
| Degraded Acetyl-CoA: Acetyl-CoA is unstable, especially in solution.[2] Improper storage or handling can lead to hydrolysis. | Prepare acetyl-CoA solutions fresh from powder for each experiment.[2] If storing solutions, aliquot and freeze at -80°C for up to 6 months; for shorter-term storage, -20°C for no longer than 2 weeks is recommended.[3] Avoid repeated freeze-thaw cycles.[1] | |
| Incorrect Buffer pH: Acetyl-CoA hydrolyzes rapidly in alkaline conditions and is also unstable in strong acids. | Maintain a buffer pH between 3.5 and 7.5. For storage of acetyl-CoA solutions, a slightly acidic pH of 3.5-5.0 is optimal. | |
| Interfering Substances: Components in the sample or assay buffer may interfere with the reaction. | Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) in your sample preparation. If interference is suspected, consider sample deproteinization. | |
| High Background Signal | Contaminating Free Coenzyme A (CoA): Commercial preparations of acetyl-CoA can contain free CoA, which may react with detection reagents in certain assay formats (e.g., those using maleimide-based probes). | If your assay is sensitive to free thiols, consider treating the acetyl-CoA solution with acetic anhydride to remove contaminating free CoA. Alternatively, use an assay format that is not dependent on the detection of free CoA. |
| Non-Enzymatic Acetyl-CoA Hydrolysis: Spontaneous breakdown of acetyl-CoA can release CoA, leading to a high background. | Ensure the assay buffer is at the correct pH and temperature. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. | |
| Poor Reproducibility | Inaccurate Pipetting: Small volumes of concentrated acetyl-CoA stock solution can be difficult to pipette accurately. | Prepare a master mix of the reaction components whenever possible to minimize pipetting errors. Use calibrated pipettes and ensure all reagents are fully thawed and mixed before use. |
| Inconsistent Reagent Quality: The purity of acetyl-CoA can vary between batches and suppliers. | Determine the concentration of your acetyl-CoA stock solution spectrophotometrically before use. The absorbance at 260 nm (ε = 16,000 M⁻¹cm⁻¹) can be used for quantification. |
Frequently Asked Questions (FAQs)
Q1: How should I store acetyl-CoA trilithium salt?
A1: Acetyl-CoA trilithium salt is a moisture-sensitive powder and should be stored desiccated at -20°C. For long-term stability, storage at -20°C is recommended for up to 2 years as supplied.
Q2: What is the best way to prepare and store acetyl-CoA solutions?
A2: It is highly recommended to prepare aqueous solutions of acetyl-CoA fresh for each experiment. If you need to store solutions, they can be aliquoted and stored at -20°C for up to two weeks or at -80°C for up to six months. The stability is best in neutral to moderately acidic solutions (pH 3.5-5.0). Avoid repeated freeze-thaw cycles.
Q3: My enzyme assay results are inconsistent. What could be the cause related to acetyl-CoA?
A3: Inconsistency can arise from the degradation of acetyl-CoA. Ensure you are preparing fresh solutions or using properly stored aliquots. Another potential issue is inaccurate quantification of your stock solution. It's advisable to verify the concentration of your acetyl-CoA solution spectrophotometrically.
Q4: What is a good starting concentration for acetyl-CoA in my enzyme assay?
A4: A typical starting point is a concentration around the known Michaelis constant (Km) of your enzyme for acetyl-CoA. If the Km is unknown, a common concentration range to test is between 10 µM and 250 µM. For example, in a capillary electrophoresis assay for holo-acetyl-CoA carboxylase, a concentration of 50 µM was used. Cellular concentrations of acetyl-CoA are often in the range of 10 to 100 µM.
Q5: How does pH affect the stability of acetyl-CoA?
A5: Acetyl-CoA is most stable in neutral and moderately acidic solutions (pH 3.5-5.0). It hydrolyzes more rapidly in alkaline solutions and also in strong acids. For enzyme assays that require a pH outside of this range, it is especially critical to prepare the acetyl-CoA solution immediately before use.
Experimental Protocols
Protocol: Determining the Optimal Concentration of Acetyl-CoA for a Generic Acetyltransferase Assay
This protocol outlines a general method for determining the optimal acetyl-CoA concentration for an enzyme that uses it as a substrate.
1. Materials:
- Acetyl-CoA trilithium salt
- Purified acetyltransferase enzyme
- Substrate to be acetylated (e.g., histone, peptide)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- Detection reagent (specific to the assay method, e.g., a fluorescent probe that reacts with the product CoA)
- Microplate reader
- Black 96-well plates (for fluorescence assays)
2. Preparation of Reagents:
- Acetyl-CoA Stock Solution (10 mM): Dissolve the appropriate amount of acetyl-CoA trilithium salt powder in water. Prepare this solution fresh.
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer.
- Substrate Stock Solution: Prepare a concentrated stock of the acetyl-accepting substrate.
3. Experimental Workflow for Optimization:
Caption: Workflow for optimizing acetyl-CoA concentration.
4. Assay Procedure:
- Perform a serial dilution of the 10 mM acetyl-CoA stock solution to create a range of concentrations to be tested (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
- In a 96-well plate, add the assay buffer, the acetyl-accepting substrate (at a fixed, saturating concentration), and the different concentrations of acetyl-CoA.
- Initiate the reaction by adding the enzyme to each well. The final reaction volume should be consistent (e.g., 50 µL).
- Include a "no enzyme" control for each acetyl-CoA concentration to measure background signal.
- Incubate the plate at the enzyme's optimal temperature for a predetermined time (ensure the reaction is in the linear range).
- Stop the reaction (if necessary, depending on the detection method) and add the detection reagent.
- Read the plate using a microplate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
- Subtract the background reading (no enzyme control) from each data point.
- Plot the initial reaction velocity (e.g., fluorescence units per minute) against the concentration of acetyl-CoA.
- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal concentration for routine assays is typically a saturating concentration, often 5-10 times the Km, to ensure the reaction rate is not limited by acetyl-CoA availability.
Quantitative Data Summary
The optimal concentration of acetyl-CoA is highly dependent on the specific enzyme being assayed. Below is a summary of concentrations used in various applications.
| Application/Enzyme | Acetyl-CoA Concentration Range | Reference/Comment |
| Holo-Acetyl-CoA Carboxylase (ACC) Assay | 50 µM | Used in a capillary electrophoresis-based assay. |
| General Substrate Titration Guideline | 0.2 - 5.0 x Km | Recommended range for determining the Michaelis constant (Km). |
| Typical Cellular Concentration | ~10 - 100 µM | The physiological concentration in many cell types. |
| Acetyl-CoA Synthetase Assay | 0 - 10 mM | A broad range used to characterize different enzyme variants with various carboxylate substrates. |
| Standard Curve for Fluorometric Assay Kit | 0 - 100 pmol/well (0 - 2 µM in assay) | A typical range for a commercial assay kit's standard curve. |
References
Preventing hydrolysis of acetyl coenzyme A trilithium salt during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of acetyl coenzyme A (acetyl-CoA) trilithium salt during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acetyl coenzyme A trilithium salt, and why is it prone to hydrolysis?
Acetyl coenzyme A is a pivotal molecule in cellular metabolism, acting as a carrier of acetyl groups. The trilithium salt form enhances its stability as a solid. However, in aqueous solutions, the thioester bond linking the acetyl group to coenzyme A is thermodynamically unstable and susceptible to hydrolysis, which breaks it down into coenzyme A and acetic acid. This hydrolysis is a significant concern as it reduces the concentration of the active substrate in enzymatic reactions.
Q2: What are the primary factors that influence the rate of acetyl-CoA hydrolysis?
The stability of acetyl-CoA in solution is primarily affected by pH and temperature. The thioester bond is particularly unstable under alkaline (basic) conditions and the rate of hydrolysis increases with temperature.[1] Exposure to strong acids can also lead to hydrolysis.[2]
Q3: How should solid acetyl-CoA trilithium salt be stored?
Solid acetyl-CoA trilithium salt is moisture-sensitive and should be stored desiccated at -20°C to maintain its integrity.[2]
Q4: What are the recommended conditions for storing aqueous solutions of acetyl-CoA?
For short-term storage, aqueous solutions of acetyl-CoA are stable for up to two weeks when aliquoted and stored at -20°C. For longer-term storage, aliquots can be kept at -80°C for up to six months.[2][3] It is advisable to minimize freeze-thaw cycles. A recommended storage buffer is 50 mM sodium acetate, pH 5.0.
Q5: At what pH is acetyl-CoA most stable in aqueous solutions?
Acetyl-CoA is most stable in neutral to moderately acidic solutions, with a pH range of 3.5 to 5 being optimal for short-term stability, even at elevated temperatures for brief periods. Hydrolysis occurs more rapidly in alkaline solutions.
Troubleshooting Guide: Preventing Acetyl-CoA Hydrolysis
This guide addresses common issues related to acetyl-CoA degradation during experiments and provides solutions to mitigate them.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected enzyme activity | Hydrolysis of acetyl-CoA leading to a lower effective substrate concentration. | Prepare fresh acetyl-CoA solutions for each experiment. If using frozen stocks, ensure they are within the recommended storage time and have undergone minimal freeze-thaw cycles. Use a buffer with a pH between 3.5 and 6.8 for preparing stock solutions. |
| High background signal in assays measuring CoA production | Spontaneous hydrolysis of acetyl-CoA contributing to the background. | Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis under your specific assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate. Consider using a quencher for free coenzyme A if your assay kit provides one. |
| Variability between experimental replicates | Differential hydrolysis of acetyl-CoA across replicates due to slight variations in timing or temperature. | Prepare a master mix of reagents, including acetyl-CoA, to add to all wells simultaneously. Ensure uniform temperature control across all samples throughout the experiment. Keep samples on ice whenever possible. |
| Loss of acetyl-CoA during sample preparation for analysis (e.g., HPLC) | Degradation of acetyl-CoA due to inappropriate extraction or storage conditions. | Use an acidic extraction buffer, such as trichloroacetic acid or 5% (w/v) 5-sulfosalicylic acid, to stabilize the thioester bond. Keep samples cold throughout the extraction process and analyze them as quickly as possible. |
Data Summary: Stability of Acetyl-CoA in Solution
The following table summarizes the stability of acetyl-CoA under various conditions, based on available data.
| Condition | Solvent/Buffer | Temperature | Stability/Degradation | Reference |
| Short-term Storage | Deionized Water | -20°C | Stable for up to 2 weeks | |
| Long-term Storage | Deionized Water | -80°C | Stable for up to 6 months | |
| Assay Conditions | 50 mM Ammonium Acetate (pH 6.8) | 4°C | < 30% degradation after 24 hours | |
| Acidic Extraction | 5% (w/v) 5-sulfosalicylic acid | 4°C | Relatively stable for several days | |
| Alkaline Conditions | Not specified | Not specified | Rapid hydrolysis |
Experimental Protocols
Protocol 1: Preparation and Storage of Acetyl-CoA Stock Solutions
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Reconstitution: Allow the vial of solid acetyl-CoA trilithium salt to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0, or sterile, nuclease-free water) to a desired stock concentration (e.g., 10 mM). Gently vortex to dissolve.
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Quantification: Determine the precise concentration of the acetyl-CoA stock solution spectrophotometrically by measuring the absorbance at 260 nm (extinction coefficient ε = 16,000 M⁻¹cm⁻¹ in H₂O).
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Aliquoting and Storage: Immediately after preparation and quantification, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Enzymatic Assay Using Acetyl-CoA
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Assay Buffer Preparation: Prepare an assay buffer with a pH that is optimal for the enzyme of interest, while considering the stability of acetyl-CoA. If possible, maintain a pH below 8.0.
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Reagent Preparation: On the day of the experiment, thaw an aliquot of the acetyl-CoA stock solution on ice. Keep all other reagents, including the enzyme, on ice.
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Reaction Setup:
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Prepare a master mix containing the assay buffer, co-substrates, and any other necessary components, except for the enzyme or acetyl-CoA (whichever will be used to initiate the reaction).
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Pipette the master mix into pre-chilled microplate wells or reaction tubes.
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Add the enzyme to the wells and briefly incubate at the desired reaction temperature.
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Initiate the reaction by adding the required volume of the acetyl-CoA solution.
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Controls:
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Negative Control (No Enzyme): Include a reaction well with all components except the enzyme to measure the rate of non-enzymatic acetyl-CoA hydrolysis.
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Positive Control: If available, use a compound known to activate or be a substrate for the enzyme to ensure the assay is working correctly.
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Data Acquisition: Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
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Data Analysis: Subtract the rate of the negative control from the rates of the experimental samples to correct for spontaneous acetyl-CoA hydrolysis.
Visualizations
Caption: Workflow for preventing acetyl-CoA hydrolysis during experiments.
Caption: Central role of Acetyl-CoA in metabolism and the competing hydrolysis reaction.
References
Improving the solubility of acetyl coenzyme A trilithium salt in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of acetyl coenzyme A (acetyl-CoA) trilithium salt in different buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of acetyl coenzyme A trilithium salt?
A1: this compound salt is highly soluble in water.[1][2] Different suppliers report clear, colorless solutions at concentrations ranging from 10 mg/mL to 100 mg/mL in water.[3][4] One product sheet specifies a solubility of 1 mg/mL in an aqueous buffer at pH 4-6.
Q2: How does pH affect the stability and solubility of acetyl-CoA in a solution?
A2: The pH of the solution is a critical factor for the stability of acetyl-CoA. It is generally stable in neutral and moderately acidic solutions (pH 3.5-5). In this pH range, aqueous solutions can even be heated to 100°C for a short duration without significant decomposition. However, acetyl-CoA hydrolyzes in the presence of strong acids and degrades more rapidly in alkaline solutions.
Q3: What are the recommended storage conditions for acetyl-CoA solutions?
A3: For short-term storage, aqueous solutions of acetyl-CoA can be stored at 4°C for use within a day. For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C or -80°C. Solutions are reported to be stable for up to two weeks at -20°C and for as long as six months at -80°C. The solid, powdered form of acetyl-CoA trilithium salt is moisture-sensitive and should be stored desiccated at -20°C.
Q4: Can I use buffers other than water to dissolve acetyl-CoA trilithium salt?
A4: Yes, other buffers can be used, but it is crucial to consider the pH. Buffers with a pH in the range of 4-6 are recommended for optimal stability. For instance, a 0.1 M phosphate buffer at pH 7 has been used for spectrophotometric measurements. When preparing a stock solution, it is advisable to use distilled/deionized water or a buffer that has been sparged with nitrogen to remove dissolved oxygen.
Troubleshooting Guide
Issue: Precipitate forms after dissolving acetyl-CoA trilithium salt in my buffer.
| Potential Cause | Troubleshooting Step |
| Buffer pH is too high (alkaline). | Acetyl-CoA is less stable in alkaline conditions, which can lead to degradation and potential precipitation of byproducts. Measure the pH of your buffer and adjust it to a neutral or slightly acidic range (ideally pH 4-6) before adding the acetyl-CoA salt. |
| High concentration of divalent cations in the buffer. | Certain buffers or additives may contain high concentrations of divalent cations which can sometimes form insoluble salts with phosphate groups on the CoA molecule. If possible, try preparing the buffer with a lower concentration of these cations or use a chelating agent like EDTA, if compatible with your experiment. |
| Low Temperature of the Buffer. | Dissolving solutes can be slower at lower temperatures. Ensure your buffer is at room temperature before dissolving the acetyl-CoA. Gentle warming may aid dissolution, but avoid high temperatures for extended periods. |
| Contamination of the solid acetyl-CoA. | The solid is moisture-sensitive. If it has been improperly stored, it may have absorbed moisture and degraded, which could affect solubility. Ensure you are using a properly stored, dry powder. |
Issue: The concentration of my acetyl-CoA solution seems to decrease over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis due to improper pH. | As stated, acetyl-CoA hydrolyzes in strongly acidic or alkaline conditions. Ensure your buffer is within the optimal pH range of 3.5-5 for maximum stability. |
| Improper storage of the solution. | Aqueous solutions of acetyl-CoA are not stable for long periods at room temperature or 4°C. For storage longer than a day, it is essential to aliquot and freeze the solution at -20°C or -80°C. |
| Repeated freeze-thaw cycles. | Repeatedly freezing and thawing a stock solution can lead to degradation of the molecule. Prepare smaller aliquots to avoid multiple freeze-thaw cycles. |
| Oxidation. | Although less commonly cited as a primary issue, the thiol group in Coenzyme A can be susceptible to oxidation. Preparing solutions in deoxygenated water or buffer (sparged with nitrogen) can help mitigate this. |
Data Summary
Table 1: Solubility of this compound Salt
| Solvent | Concentration | Observation | Reference |
| Deionized Water | 100 mg/mL | Clear, colorless solution | |
| Water | 50 mg/mL | Soluble | |
| Water | 10 mg/mL | Clear, colorless solution | |
| Aqueous Buffer (pH 4-6) | 1 mg/mL | Soluble |
Table 2: Stability of Acetyl Coenzyme A Solutions
| Storage Condition | pH Range | Duration of Stability | Reference |
| 100°C | 3.5 - 5.0 | Short-term without decomposition | |
| 4°C | Not Specified | Within 1 day | |
| -20°C | Not Specified | Up to 2 weeks | |
| -80°C | Not Specified | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Acetyl-CoA
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Preparation: Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: In a suitable container, weigh out the desired amount of the acetyl-CoA powder.
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Dissolution: Add high-purity, deionized water or a suitable buffer (e.g., a buffer with a pH between 4 and 6) to the powder to achieve the desired final concentration (e.g., 10 mg/mL). To minimize oxidation, it is good practice to use water or buffer that has been deoxygenated by sparging with an inert gas like nitrogen.
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Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved. A clear, colorless solution should be obtained. Sonication may be used if necessary to aid dissolution.
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pH Check (Optional but Recommended): If dissolving in unbuffered water, you may wish to check the pH and adjust as necessary to be within the stable range.
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Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visual Guides
Caption: Workflow for preparing a stable stock solution of acetyl-CoA.
Caption: Factors influencing the stability of acetyl-CoA in aqueous solutions.
References
Impact of freeze-thaw cycles on acetyl coenzyme A trilithium salt stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of acetyl coenzyme A (acetyl-CoA) trilithium salt, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I store acetyl coenzyme A trilithium salt?
A: For long-term storage, acetyl-CoA trilithium salt should be stored as a desiccated powder at -20°C.[1][2] Under these conditions, it is stable for extended periods. Once in solution, its stability decreases.
Q2: What is the recommended procedure for preparing and storing aqueous solutions of acetyl-CoA?
A: Aqueous solutions of acetyl-CoA should be prepared in a neutral to moderately acidic buffer (pH 3.5-5.0).[1][3] It is advisable to prepare aliquots of the desired concentration to minimize the number of freeze-thaw cycles. For short-term storage, aqueous solutions can be kept at -20°C for up to two weeks.[1] For longer-term storage of solutions, -80°C is recommended, which can preserve stability for up to six months.
Q3: How do freeze-thaw cycles affect the stability of acetyl-CoA trilithium salt?
Q4: What are the signs of acetyl-CoA degradation?
A: Degradation of acetyl-CoA results in the loss of its biological activity. This can be observed in enzymatic assays as a decrease in the reaction rate or a complete loss of product formation. Chemically, degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which would show a decrease in the peak corresponding to acetyl-CoA and the appearance of new peaks corresponding to degradation products like Coenzyme A or acetate.
Q5: Can I heat solutions of acetyl-CoA?
A: Acetyl-CoA is surprisingly stable to heat in moderately acidic solutions. Aqueous solutions at a pH between 3.5 and 5.0 can be heated to 100°C for a short time without significant decomposition. However, it rapidly hydrolyzes in alkaline and strongly acidic solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of enzymatic activity in an assay using a freshly prepared acetyl-CoA solution. | Improper storage of the powdered acetyl-CoA (e.g., exposure to moisture). | Ensure the powdered form is stored desiccated at -20°C. Use a fresh vial if moisture contamination is suspected. |
| Incorrect pH of the solution. Acetyl-CoA is unstable in alkaline conditions. | Prepare solutions in a buffer with a pH between 3.5 and 5.0. Verify the pH of your final solution. | |
| Gradual decrease in experimental results over time when using the same stock solution of acetyl-CoA. | Degradation due to multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing of the main stock. |
| Long-term storage instability at -20°C. | For storage longer than two weeks, it is recommended to store aqueous solutions at -80°C. | |
| Inconsistent results between different batches of acetyl-CoA solutions. | Variation in the initial concentration due to pipetting errors or incomplete dissolution. | Ensure the powdered acetyl-CoA is fully dissolved before use. Use calibrated pipettes for accurate measurements. |
| Degradation of one of the batches due to improper handling or storage. | Prepare fresh solutions from a new vial of powdered acetyl-CoA and compare the results. |
Impact of Freeze-Thaw Cycles on Acetyl-CoA Integrity (Qualitative)
While precise degradation percentages per freeze-thaw cycle are not available, the following table provides a qualitative representation of the expected impact on the integrity of an aqueous solution of acetyl-CoA.
| Number of Freeze-Thaw Cycles | Expected Integrity of Acetyl-CoA | Recommendation |
| 1 | High | Optimal for sensitive applications. |
| 2-3 | Moderate to High | Generally acceptable for many standard assays. |
| 4-5 | Moderate | Increased risk of degradation; may affect quantitative results. |
| >5 | Low to Moderate | Not recommended; significant degradation is likely. |
Experimental Protocol: Assessing the Stability of Acetyl-CoA after Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of your acetyl-CoA solution after subjecting it to multiple freeze-thaw cycles using HPLC.
1. Materials:
-
This compound Salt
-
Buffer solution (e.g., 50 mM Potassium Phosphate, pH 4.5)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of buffer A: 100 mM potassium phosphate, pH 4.5, and buffer B: 100 mM potassium phosphate, pH 4.5, with 25% acetonitrile)
-
Microcentrifuge tubes
2. Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of acetyl-CoA trilithium salt in the buffer solution (e.g., 1 mg/mL).
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze a sample of the stock solution by HPLC. This will serve as your baseline (100% integrity).
-
Aliquoting: Dispense the remaining stock solution into multiple microcentrifuge tubes, each containing a volume sufficient for a single HPLC analysis.
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -20°C for at least 1 hour.
-
Thaw one aliquot at room temperature. This completes one freeze-thaw cycle.
-
Analyze the thawed aliquot by HPLC.
-
Repeat the freeze-thaw process for the remaining aliquots for the desired number of cycles (e.g., 2, 3, 4, 5, etc.), analyzing one aliquot after each cycle.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a gradient elution to separate acetyl-CoA from its potential degradation products.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to acetyl-CoA based on its retention time from the initial analysis.
-
Integrate the peak area for acetyl-CoA in the chromatograms from each freeze-thaw cycle.
-
Calculate the percentage of remaining acetyl-CoA for each cycle relative to the peak area of the initial analysis (Cycle 0).
-
3. Expected Results:
A decrease in the peak area of acetyl-CoA with an increasing number of freeze-thaw cycles indicates degradation. The appearance of new peaks may correspond to degradation products such as Coenzyme A.
Visualizations
Caption: Experimental workflow for assessing acetyl-CoA stability through freeze-thaw cycles.
Caption: Central role of Acetyl-CoA in major metabolic and regulatory pathways.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing contaminating free Coenzyme A from acetyl coenzyme A trilithium salt preparations
Technical Support Center: Acetyl-CoA Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for removing contaminating free Coenzyme A (CoA) from acetyl coenzyme A (acetyl-CoA) trilithium salt preparations.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove free Coenzyme A from my acetyl-CoA preparation?
A1: Free Coenzyme A (CoA) can interfere with downstream enzymatic assays. Many enzymes that use acetyl-CoA as a substrate can be competitively inhibited by free CoA. This contamination leads to inaccurate measurements of enzyme kinetics, potency of inhibitors, or overall reaction yield. Removing free CoA is essential for generating reliable and reproducible data.
Q2: What are the primary methods for separating free CoA from acetyl-CoA?
A2: The most common methods leverage the chemical difference between the free thiol group on CoA and the thioester bond in acetyl-CoA. Key techniques include:
-
Solid-Phase Extraction (SPE): Utilizes specialized resins (e.g., reversed-phase or ion-exchange) to selectively bind and elute either CoA or acetyl-CoA.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution method that effectively separates CoA and acetyl-CoA based on differences in polarity.[2][3][4] The addition of the acetyl group makes acetyl-CoA slightly more hydrophobic, leading to a longer retention time on a C18 column compared to the more polar free CoA.[2]
-
Thiol-scavenging Resins: These resins specifically bind molecules with free thiol groups, such as Coenzyme A, effectively removing them from the solution.
Q3: How can I assess the purity of my acetyl-CoA after purification?
A3: Purity is typically assessed using analytical RP-HPLC with UV detection at 260 nm. By comparing the peak areas of acetyl-CoA and any remaining free CoA, you can calculate the relative purity. A successful purification should yield a dominant acetyl-CoA peak with a minimal or absent CoA peak.
Q4: What are the proper storage conditions for purified acetyl-CoA?
A4: Acetyl-CoA is sensitive to hydrolysis, especially in alkaline solutions. For long-term storage, it is recommended to store the purified acetyl-CoA trilithium salt as a lyophilized powder at -20°C under desiccated conditions. If solutions are required, they should be prepared in a slightly acidic buffer (pH 3.5-5.0), aliquoted to avoid freeze-thaw cycles, and stored at -20°C for no longer than two weeks or at -80°C for up to six months.
Troubleshooting Guide
Q: My acetyl-CoA purity is still low after solid-phase extraction. What could be the cause?
A: This issue can arise from several factors:
-
Incomplete Binding: The sample may have been loaded onto the column too quickly, or the column capacity might have been exceeded. Try reducing the flow rate during sample loading.
-
Improper Column Equilibration: Ensure the SPE column is properly conditioned and equilibrated with the binding buffer before loading the sample. Failure to do so can lead to poor separation.
-
Incorrect Elution Buffer: The composition of the wash and elution buffers is critical. If the wash buffer is too stringent, it may prematurely elute the acetyl-CoA. If the elution buffer is too weak, it may not efficiently elute the bound acetyl-CoA, leading to poor recovery.
Q: I am experiencing significant sample loss and low recovery after purification. How can I improve this?
A: Low recovery is a common challenge. Consider the following:
-
Optimize Elution: Perform a gradient elution to find the optimal concentration of the eluting solvent. This can help ensure all bound acetyl-CoA is recovered from the column.
-
Minimize Hydrolysis: Acetyl-CoA is unstable, especially at neutral or alkaline pH. Ensure all buffers are kept cold and at a slightly acidic pH (4.0-6.0) throughout the purification process to minimize degradation.
-
Check for Nonspecific Binding: Your sample might be binding irreversibly to the column material. Consult the SPE column manufacturer's guide for recommendations on reducing nonspecific interactions, which may include adding a small amount of organic solvent to your buffers.
Q: My HPLC peaks for CoA and acetyl-CoA are broad or not well-resolved. What should I do?
A: Poor peak resolution in HPLC can often be corrected by adjusting the mobile phase or column conditions:
-
Optimize Mobile Phase: Adjust the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient can often improve the separation between the two closely related molecules.
-
Adjust pH: The pH of the mobile phase can affect the retention of both molecules. Experiment with slight adjustments to the buffer pH to optimize separation.
-
Check Column Health: A degraded guard column or a contaminated analytical column can lead to poor peak shape. Replace the guard column and flush the analytical column according to the manufacturer's instructions.
Data Summary
The following table summarizes typical performance metrics for common acetyl-CoA purification methods.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Speed & Complexity |
| Solid-Phase Extraction (SPE) | >95% | 70-90% | Fast, moderately complex |
| Reverse-Phase HPLC (RP-HPLC) | >99% | 95-97% | Slower, requires specialized equipment |
| Thiol-Scavenging Resin | >98% | ~85% | Fast, simple protocol |
Experimental Protocols
Protocol 1: Purification of Acetyl-CoA using Solid-Phase Extraction (SPE)
This protocol is designed for the purification of acetyl-CoA from a solution containing contaminating free CoA using a C18 reversed-phase SPE cartridge.
Materials:
-
Acetyl-CoA trilithium salt preparation
-
C18 SPE Cartridge (e.g., 1 mL capacity)
-
Buffer A: 25 mM Ammonium Acetate in water
-
Buffer B: Methanol
-
Vacuum manifold or centrifuge with SPE adapter
Methodology:
-
Column Conditioning: Wash the C18 SPE cartridge with 2 mL of Buffer B (methanol).
-
Column Equilibration: Equilibrate the cartridge with 2 mL of Buffer A. Do not allow the column to go dry.
-
Sample Loading: Dissolve the crude acetyl-CoA in a minimal volume of Buffer A. Load the sample onto the equilibrated cartridge.
-
Wash Step: Wash the cartridge with 2 mL of Buffer A to elute the more polar free Coenzyme A.
-
Elution Step: Elute the purified acetyl-CoA from the cartridge with 1 mL of methanol containing 25 mM ammonium acetate.
-
Drying: Evaporate the solvent from the eluted fraction to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Reconstitute the purified acetyl-CoA in an appropriate storage buffer or store the lyophilized powder at -20°C.
Visualizations
Caption: Workflow for purifying acetyl-CoA using solid-phase extraction.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acetyl Coenzyme A Trilithium and Sodium Salts in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Acetyl Coenzyme A (acetyl-CoA) is a pivotal molecule in cellular metabolism, serving as a key substrate and acyl group donor in a vast array of enzymatic reactions. Commercially available as either a trilithium or a sodium salt, the choice of counter-ion can have subtle yet significant implications for the outcome of enzymatic assays. This guide provides a comprehensive comparison of these two salt forms, offering insights into their potential effects on enzyme kinetics, stability, and overall assay performance. While direct comparative studies are limited, this guide synthesizes available data on the general effects of lithium and sodium ions on enzymatic systems to inform your selection.
Data Summary: A Comparative Overview
Due to a lack of direct head-to-head comparative studies in published literature, the following table presents a qualitative summary based on the known properties of the salts and the general biochemical effects of their respective counter-ions. This should be considered a guide for potential differences rather than a summary of observed experimental data.
| Feature | Acetyl Coenzyme A Trilithium Salt | Acetyl Coenzyme A Sodium Salt | Key Considerations for Enzymatic Assays |
| Purity and Formulation | Typically available at high purity (≥93% by HPLC) as a lyophilized powder.[1] | Also available at high purity as a lyophilized powder. | Purity should always be verified from the supplier's certificate of analysis. |
| Solubility | Readily soluble in water (e.g., 100 mg/mL).[1] | Also soluble in water. | Both salts are highly soluble in aqueous buffers typically used for enzymatic assays. |
| Stability | Stable in neutral and moderately acidic solutions. Hydrolyzes in strong acid and more rapidly in alkaline solutions. Aqueous solutions are stable for up to two weeks at -20°C and up to six months at -80°C. | Similar stability profile to the trilithium salt. | To ensure reproducibility, it is recommended to prepare fresh solutions or use aliquots stored at -80°C to minimize freeze-thaw cycles. |
| Potential Ion Effects | Lithium ions (Li⁺) have been shown to inhibit certain enzymes, potentially by competing with other essential cations like magnesium (Mg²⁺). In some systems, Li⁺ can act as an enzyme inhibitor where Na⁺ does not. | Sodium ions (Na⁺) are generally considered more biocompatible and less likely to cause specific inhibition, although high concentrations can affect enzyme stability and activity through ionic strength effects. | The specific enzyme under investigation will determine its sensitivity to either lithium or sodium ions. It is crucial to consider the native ionic environment of the enzyme. |
Signaling Pathway: Histone Acetylation
Histone acetyltransferases (HATs) are a class of enzymes that utilize acetyl-CoA to acetylate lysine residues on histone proteins. This post-translational modification plays a crucial role in regulating gene expression by altering chromatin structure. The choice of acetyl-CoA salt could potentially influence the kinetics of HATs.
Experimental Workflow: General Enzymatic Assay
The following diagram illustrates a typical workflow for an enzymatic assay involving acetyl-CoA, such as a carnitine acetyltransferase assay. The choice of acetyl-CoA salt would be a key variable in the "Reaction Mixture Preparation" step.
Experimental Protocols
Below are generalized protocols for enzymatic assays where the choice of acetyl-CoA salt is pertinent.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.
-
Enzyme: Recombinant HAT enzyme (e.g., p300/CBP) diluted in assay buffer.
-
Histone Substrate: Histone H3 or H4 peptide, or full-length histones.
-
Acetyl-CoA Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of either acetyl-CoA trilithium salt or sodium salt in nuclease-free water. The concentration should be confirmed spectrophotometrically.
2. Reaction Mixture (per well in a 96-well plate):
-
Assay Buffer: to a final volume of 50 µL.
-
HAT enzyme: to a final concentration of 10-50 nM.
-
Histone Substrate: to a final concentration at or near its Km value.
-
Initiate the reaction by adding Acetyl-CoA to a final concentration at or near its Km value.
3. Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
4. Detection:
-
The formation of the acetylated product can be detected using various methods, including radiometric assays with [³H]-acetyl-CoA, antibody-based methods (ELISA), or mass spectrometry.
5. Data Analysis:
-
Determine the initial reaction velocities and calculate kinetic parameters (Km and Vmax) for acetyl-CoA by varying its concentration while keeping the histone substrate concentration constant.
Carnitine Acetyltransferase (CAT) Assay
This assay measures the reversible transfer of an acetyl group between coenzyme A and carnitine. The forward reaction (formation of acetylcarnitine) can be monitored.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Coenzyme A (CoA): A solution of CoA (sodium salt is commonly used) in deionized water.
-
L-Carnitine: A solution of L-carnitine hydrochloride in deionized water.
-
Acetyl-CoA Stock Solution: Prepare a concentrated stock of either acetyl-CoA trilithium or sodium salt in deionized water.
2. Reaction Mixture (in a cuvette):
-
Assay Buffer.
-
L-Carnitine.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free CoA.
-
Initiate the reaction by adding Carnitine Acetyltransferase enzyme.
3. Incubation and Detection:
-
The reaction is typically monitored continuously by measuring the increase in absorbance at 412 nm due to the reaction of the product, CoA, with DTNB.
4. Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time. Kinetic parameters for acetyl-CoA can be determined by varying its concentration.
Conclusion and Recommendations
The choice between this compound salt and sodium salt may influence the outcome of enzymatic assays, primarily due to the specific effects of the Li⁺ and Na⁺ counter-ions.
-
For most standard applications, the sodium salt of acetyl-CoA is likely a safer choice due to the ubiquitous nature of sodium in biological systems and its lower potential for specific enzymatic inhibition compared to lithium.
-
The trilithium salt is also widely and successfully used , and for many enzymes, the presence of lithium at typical assay concentrations may have no discernible effect.
-
It is imperative to be consistent with the salt form used throughout a series of experiments to ensure data comparability.
-
If an enzyme is known to be sensitive to cations or requires specific metal cofactors (especially Mg²⁺), it is advisable to conduct preliminary experiments to assess the impact of both lithium and sodium ions on enzyme activity.
-
When reporting results, it is good practice to specify the salt form of acetyl-CoA used in the methods section of a publication.
Ultimately, the optimal choice of acetyl-CoA salt will depend on the specific enzyme being studied and the goals of the experiment. An empirical evaluation may be necessary to determine the most suitable reagent for a particular assay system.
References
A Head-to-Head Comparison: Acetyl Coenzyme A Trilithium Salt Versus Synthetic Peptide Substrates in HAT Assays
For researchers, scientists, and drug development professionals engaged in the study of histone acetyltransferases (HATs), the choice of substrate is a critical determinant of assay performance and data quality. This guide provides an objective comparison of the universal acetyl donor, Acetyl Coenzyme A (acetyl-CoA) trilithium salt, and various synthetic peptide substrates. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and execution of robust HAT assays.
Histone acetyltransferases are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone proteins. The selection of appropriate substrates for in vitro HAT assays is paramount for obtaining accurate and reproducible results. This guide will delve into the characteristics, performance, and practical considerations of using the ubiquitous acetyl-CoA trilithium salt in conjunction with specific synthetic peptide substrates.
Performance Comparison: Acetyl-CoA and Synthetic Peptides
The performance of substrates in HAT assays is typically evaluated based on key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as practical considerations like signal-to-noise ratio and specificity.
Acetyl Coenzyme A Trilithium Salt: As the universal acetyl donor for all HATs, acetyl-CoA is an indispensable component of any HAT assay. The trilithium salt form is commonly used due to its stability and solubility in aqueous buffers. The purity and concentration of acetyl-CoA are critical for accurate kinetic measurements, and it is recommended to determine its concentration spectrophotometrically. While essential, the focus of assay specificity and selectivity often shifts to the choice of the acetyl acceptor substrate.
Synthetic Peptide Substrates: Synthetic peptides, typically 15-25 amino acids in length and corresponding to the N-terminal tails of histones (e.g., H3, H4), offer a convenient and reproducible alternative to full-length histone proteins. Their advantages include high purity, ease of modification (e.g., with fluorescent labels or biotin), and the ability to probe the activity of HATs towards specific lysine residues. However, it is important to note that the kinetic parameters of a HAT for a peptide substrate may differ from those for a full-length histone or a nucleosomal substrate.
Quantitative Data Summary
The following tables summarize kinetic data for various HATs with acetyl-CoA and different synthetic peptide substrates, compiled from multiple studies. It is important to note that assay conditions can significantly influence these values.
| HAT Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| p300 | Acetyl-CoA (with H3 peptide) | 3.6 ± 0.5 | 0.11 ± 0.01 | 3.1 x 10⁴ | [1] |
| H3 (1-25) peptide | 7.9 ± 1.2 | 0.12 ± 0.01 | 1.5 x 10⁴ | [1] | |
| H4 (1-24) peptide | 10.2 ± 1.5 | 0.08 ± 0.01 | 7.8 x 10³ | [2] | |
| CBP | Acetyl-CoA (with H3 peptide) | 2.9 ± 0.4 | 0.14 ± 0.01 | 4.8 x 10⁴ | [1] |
| H3 (1-25) peptide | 5.5 ± 0.8 | 0.15 ± 0.01 | 2.7 x 10⁴ | [1] | |
| H4 (1-24) peptide | 8.1 ± 1.1 | 0.10 ± 0.01 | 1.2 x 10⁴ | ||
| GCN5 | Acetyl-CoA (with H3 peptide) | 0.62 ± 0.14 (human) | 1.7 ± 0.19 (human) | 2.7 x 10⁶ (human) | |
| H3 (1-20) peptide | 14 ± 2 | 0.028 ± 0.003 | 2.0 x 10³ | ||
| H3K14 peptide | 50 ± 10 | - | - | ||
| KAT8 | Acetyl-CoA | 8.7 ± 1.2 | - | - | |
| H4 (1-20) peptide | 6.7 ± 0.9 | - | - |
Note: The kinetic parameters can vary significantly depending on the specific assay conditions, including buffer composition, temperature, and the presence of other proteins. The references cited provide the context for these values.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of acetyl-CoA trilithium salt and synthetic peptide substrates in HAT assays.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for a Synthetic Peptide Substrate
This protocol describes a continuous, non-radioactive spectrophotometric assay to determine the Km and Vmax of a HAT enzyme for a specific synthetic peptide substrate.
Materials:
-
HAT enzyme of interest (e.g., GCN5, p300)
-
Synthetic histone peptide substrate (e.g., H3 1-20)
-
Acetyl-CoA trilithium salt
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Coupling enzymes: α-ketoglutarate dehydrogenase or pyruvate dehydrogenase
-
NAD⁺
-
α-ketoglutarate or pyruvate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a saturating concentration of acetyl-CoA (typically 5-10 times the expected Km), the coupling enzyme, NAD⁺, and α-ketoglutarate or pyruvate.
-
Prepare a range of concentrations for the synthetic peptide substrate.
-
Initiate the reaction by adding the HAT enzyme to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction.
-
Plot V₀ against the peptide substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Comparative Analysis of HAT Activity with Different Peptide Substrates using a Radioactive Filter-Binding Assay
This protocol allows for the direct comparison of a HAT enzyme's activity towards different synthetic peptide substrates using a traditional and sensitive radioactive method.
Materials:
-
HAT enzyme of interest
-
A panel of synthetic histone peptide substrates (e.g., H3, H4 peptides of varying lengths or with specific modifications)
-
[¹⁴C]acetyl-CoA
-
Acetyl-CoA trilithium salt (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures for each peptide substrate, containing the assay buffer, the HAT enzyme, and a fixed concentration of the respective peptide.
-
Prepare a master mix of [¹⁴C]acetyl-CoA and unlabeled acetyl-CoA to achieve the desired specific activity and final concentration.
-
Initiate the reactions by adding the acetyl-CoA master mix to each reaction tube.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30 minutes).
-
Stop the reactions by spotting a portion of each reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [¹⁴C]acetyl-CoA.
-
Dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.
-
Compare the CPM values across the different peptide substrates to determine the relative preference of the HAT enzyme.
Mandatory Visualization
Conclusion
The selection between different synthetic peptide substrates, in the context of the essential acetyl-CoA co-substrate, significantly impacts the outcome and interpretation of HAT assays. While acetyl-CoA trilithium salt serves as the universal acetyl donor, the choice of the peptide substrate dictates the specificity and selectivity of the assay. Synthetic peptides provide a convenient and reproducible means to probe the activity of HATs towards specific lysine residues. However, researchers must be cognizant that kinetic parameters obtained with peptide substrates may not fully recapitulate the activity on native, full-length histone or nucleosomal substrates. A thorough characterization of the enzyme kinetics with both acetyl-CoA and the chosen peptide substrate, as outlined in the provided protocols, is crucial for robust and reliable data. This guide provides a framework for making informed decisions to optimize HAT assays for specific research goals in the dynamic field of epigenetics and drug discovery.
References
Cross-validation of metabolic flux analysis data using acetyl coenzyme A trilithium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of Metabolic Flux Analysis (MFA) data. While the direct use of acetyl coenzyme A trilithium salt as a cross-validation tool is not a standard documented practice, this guide will explore established validation techniques and discuss the role of quantifying key metabolites like acetyl-CoA as a powerful, orthogonal approach to ensure the robustness of MFA results.
Introduction to Metabolic Flux Analysis Validation
Metabolic Flux Analysis (MFA), particularly ¹³C-MFA, is a cornerstone technique for quantifying intracellular metabolic rates, providing a detailed snapshot of cellular physiology. The accuracy of the calculated flux map is critically dependent on robust validation to ensure the reliability of the underlying metabolic model and the experimental data. Validation is typically an iterative process involving statistical tests and, ideally, comparison with independent experimental measurements.
Standard Validation Methodologies for ¹³C-MFA
The primary methods for validating ¹³C-MFA results rely on statistical analyses to assess the quality of the fit between the flux model's predictions and the experimentally measured mass isotopomer distributions (MIDs).
Goodness-of-Fit Analysis
This is the most fundamental validation step. It statistically determines how well the calculated fluxes reproduce the measured isotopic labeling patterns. The chi-squared (χ²) test is the standard for this analysis.
Experimental Protocol: Chi-Squared (χ²) Goodness-of-Fit Test
-
Data Acquisition: Perform parallel ¹³C labeling experiments using different isotopic tracers (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose).
-
Isotopomer Analysis: Measure the mass isotopomer distributions (MIDs) of key metabolites, typically protein-bound amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Flux Calculation: Use MFA software (e.g., INCA, Metran) to estimate the intracellular fluxes that best fit the experimental MIDs. This is achieved by minimizing the sum of squared residuals (SSR) between the measured and simulated MIDs.
-
Chi-Squared Test: The software then performs a χ² statistical test. The null hypothesis is that the model provides a good fit to the data.
-
The calculated SSR is compared to a theoretical χ² distribution with degrees of freedom equal to the number of independent measurements minus the number of estimated flux parameters.
-
A p-value is calculated. A p-value greater than the chosen significance level (typically 0.05) indicates that the null hypothesis cannot be rejected, meaning the model is statistically consistent with the experimental data.
-
Sensitivity Analysis
Sensitivity analysis assesses how much the calculated fluxes change in response to small variations in the experimental data or model parameters. This helps to identify the fluxes that are well-determined and those that are more uncertain.
Experimental Protocol: Sensitivity Analysis
-
Flux Estimation: After obtaining a best-fit flux map, a sensitivity analysis is typically performed within the MFA software.
-
Parameter Perturbation: The software systematically perturbs the measured data points (e.g., MIDs, uptake/secretion rates) within their experimental error ranges.
-
Flux Recalculation: For each perturbation, the flux distribution is recalculated.
-
Confidence Interval Calculation: By analyzing the range of flux values obtained from the perturbations, confidence intervals (e.g., 95% confidence intervals) are calculated for each flux.
-
Narrow confidence intervals indicate that a flux is well-resolved by the experimental data.
-
Wide confidence intervals suggest that a flux is poorly determined and may require additional experimental constraints.
-
Orthogonal Validation: Quantifying Key Metabolite Pools
While statistical tests are essential, they do not guarantee the biological accuracy of the model. Orthogonal validation, using independent experimental data, provides a stronger confirmation of the MFA results. The quantification of the pool size of central metabolites, such as acetyl-CoA, can serve as a valuable orthogonal validation point. Acetyl-CoA is a critical hub in cellular metabolism, and its concentration is tightly regulated. An accurate MFA model should be consistent with the measured physiological concentration of such key metabolites.
While this compound salt is a stable, commercially available form of acetyl-CoA used as a standard in analytical procedures, it is the endogenous acetyl-CoA pool that is measured for orthogonal validation.
Comparison of Validation Approaches
| Feature | Goodness-of-Fit (χ² Test) | Sensitivity Analysis | Acetyl-CoA Quantification (Orthogonal) |
| Principle | Statistical comparison of model predictions to experimental data. | Assesses the robustness of calculated fluxes to data uncertainty. | Independent experimental measurement of a key metabolite pool size. |
| Data Input | Mass Isotopomer Distributions (MIDs) from ¹³C labeling experiments. | Best-fit flux map and experimental error estimates. | Cell or tissue extracts. |
| Output | A p-value indicating the statistical significance of the model fit. | Confidence intervals for each calculated flux. | Absolute concentration of acetyl-CoA (e.g., in nmol/g of cell dry weight). |
| Primary Use | To accept or reject the validity of the metabolic model. | To determine the precision of the estimated fluxes. | To provide an independent biological constraint to validate the model. |
| Limitations | A good fit does not guarantee the model is biologically correct. | Does not validate the underlying model structure. | Technically challenging due to the low abundance and instability of acetyl-CoA. |
Experimental Protocol: Quantification of Acetyl-CoA by LC-MS/MS
This protocol provides a general framework for the quantification of acetyl-CoA from biological samples.
-
Sample Collection and Quenching:
-
Rapidly harvest cells or tissue and immediately quench metabolic activity to prevent acetyl-CoA degradation. This is typically done by flash-freezing in liquid nitrogen.
-
-
Metabolite Extraction:
-
Homogenize the frozen sample in a cold extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water.
-
Include an internal standard, such as ¹³C-labeled acetyl-CoA, to correct for extraction losses and matrix effects.
-
-
Sample Cleanup:
-
Centrifuge the homogenate to pellet cell debris.
-
The supernatant containing the metabolites can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
Detect and quantify acetyl-CoA and the internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound salt.
-
Calculate the concentration of acetyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Visualizing Workflows and Pathways
¹³C-MFA and Validation Workflow
Caption: General workflow for ¹³C-MFA from experimental design to data validation.
Central Role of Acetyl-CoA in Metabolism
Caption: Acetyl-CoA as a central hub connecting major metabolic pathways.
Conclusion
Assessing the Reproducibility of In Vitro Acetylation Reactions with Acetyl Coenzyme A Trilithium Salt: A Comparative Guide
Key Factors Influencing Reproducibility
The reproducibility of in vitro acetylation reactions is a multifactorial issue. Key variables that can significantly impact the consistency of results include the purity and stability of reagents, the choice of assay method, and the precision of experimental execution. Acetyl-CoA, the acetyl donor in these reactions, is a critical reagent whose stability and purity can directly affect the outcome. While commercially available as both a lithium and sodium salt, the trilithium salt is commonly used. To ensure accuracy and enhance assay precision, it is recommended to determine the concentration of acetyl-CoA spectrophotometrically.[1]
Comparative Analysis of Assay Methodologies
The choice of assay methodology for monitoring in vitro acetylation plays a significant role in the reproducibility of the results. The two main categories of assays are radioactive and non-radioactive methods.
Radioactive Assays: These assays, often considered the gold standard for sensitivity, typically utilize [3H]- or [14C]-labeled acetyl-CoA. The transfer of the radiolabeled acetyl group to a substrate (e.g., a histone peptide) is then quantified. While highly sensitive, these methods require specialized handling and disposal of radioactive materials. The reproducibility of radioactive assays can be high, with one study reporting an intra-plate coefficient of variation (CV) of 8% for a histone acetyltransferase (HAT) assay.
Non-Radioactive Assays: A variety of non-radioactive methods are available, offering alternatives that avoid the complexities of handling radioisotopes. These include:
-
Coupled Enzymatic Assays: These assays continuously measure the production of Coenzyme A (CoA), a product of the acetylation reaction, through a coupled enzyme system that results in a spectrophotometrically detectable signal (e.g., the reduction of NAD+ to NADH).
-
Antibody-Based Assays (ELISA, Western Blot): These methods use antibodies specific to acetylated lysine residues to detect the product of the acetylation reaction.
-
Mass Spectrometry (MS): LC-MS based methods can be used to directly quantify acetyl-CoA and other acyl-CoAs, providing a highly specific and quantitative readout.
The reproducibility of non-radioactive assays can vary depending on the specific method and experimental setup. For instance, a continuous peptide methylation assay, which shares principles with some non-radioactive acetylation assays, has been shown to be highly reproducible with errors in the order of ±3%.
Quantitative Data on Assay Reproducibility
The following table summarizes available data on the reproducibility of in vitro acetylation and related enzymatic assays. It is important to note that direct comparisons of acetyl-CoA trilithium salt with other salt forms are scarce in the literature. The presented data serves as a benchmark for what can be achieved in well-optimized assays.
| Assay Type | Analyte/Enzyme | Reproducibility Metric | Value | Reference |
| Radioactive HAT Assay | Histone Acetyltransferase | Intra-plate Coefficient of Variation (CV) | 8% | |
| Continuous Peptide Methylation Assay | Dim-5 Histone H3 Lysine 9 Methyltransferase | Standard Error | ±3% |
Experimental Protocols
To achieve high reproducibility, it is essential to follow standardized and detailed experimental protocols. Below are example methodologies for performing and assessing the reproducibility of in vitro acetylation reactions.
Protocol 1: Radioactive Filter-Binding Histone Acetyltransferase (HAT) Assay
This protocol is a standard method for measuring HAT activity and can be adapted to assess reproducibility by running multiple replicates within the same experiment (intra-assay variability) and across different experiments on different days (inter-assay variability).
Materials:
-
Histone acetyltransferase (HAT) enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl Coenzyme A (Trilithium Salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and assay buffer.
-
Initiate the reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
-
Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Air dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Assessing Reproducibility:
-
Intra-Assay Variability: Run each sample in triplicate or quadruplicate within the same assay plate. Calculate the mean, standard deviation, and coefficient of variation (CV) for the replicates of each sample. An acceptable intra-assay CV is typically below 10%.
-
Inter-Assay Variability: Repeat the assay on at least three different days, using the same protocol and reagent lots. Include the same set of control samples in each assay. Calculate the mean, standard deviation, and CV for the control samples across the different assays. An acceptable inter-assay CV is generally less than 15%.
Protocol 2: Continuous Non-Radioactive Coupled Enzymatic HAT Assay
This protocol offers a real-time measurement of HAT activity and is well-suited for assessing reproducibility due to its continuous nature.
Materials:
-
Histone acetyltransferase (HAT) enzyme
-
Histone H3 peptide substrate
-
Acetyl Coenzyme A (Trilithium Salt)
-
Coupling enzymes (e.g., pyruvate dehydrogenase or α-ketoglutarate dehydrogenase)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM KCl, 1 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the histone peptide substrate, NAD+, and the coupling enzyme(s) in the assay buffer.
-
Add the HAT enzyme to the mixture.
-
Initiate the reaction by adding Acetyl-CoA.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Assessing Reproducibility:
-
Follow the same principles for assessing intra- and inter-assay variability as described in Protocol 1, by running multiple replicates and repeating the experiment on different days. The consistency of the initial reaction rates will be the measure of reproducibility.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing reproducibility, the following diagram illustrates the key steps.
Caption: Workflow for assessing the reproducibility of in vitro acetylation reactions.
Signaling Pathway Context: Histone Acetylation
The in vitro reactions discussed are designed to mimic a fundamental cellular process: histone acetylation. This post-translational modification is a key event in the regulation of gene expression. The following diagram illustrates the basic signaling pathway.
Caption: Simplified pathway of histone acetylation.
References
A Comparative Guide to Acetyl Coenzyme A Trilithium Salt and Other Acyl-CoA Donors for Researchers
For researchers, scientists, and drug development professionals, the choice of an appropriate acyl-coenzyme A (acyl-CoA) donor is critical for the accuracy and reproducibility of enzymatic assays and in vitro studies. This guide provides a comprehensive performance benchmark of acetyl coenzyme A (acetyl-CoA) trilithium salt against other common acyl-CoA donors, supported by available data and detailed experimental protocols.
Executive Summary
Acetyl-CoA is a pivotal molecule in numerous metabolic pathways, serving as a donor of acetyl groups for various enzymatic reactions, including those catalyzed by acetyltransferases. The choice of the salt form of acetyl-CoA and the consideration of alternative acyl-CoA donors can significantly impact experimental outcomes due to differences in solubility, stability, and potential ionic interference. This guide focuses on the properties and performance of acetyl-CoA trilithium salt, comparing it with the more common sodium salt and other acyl-CoA derivatives like malonyl-CoA, propionyl-CoA, and butyryl-CoA.
Comparison of Acetyl-CoA Salts: Trilithium vs. Sodium
While direct, side-by-side experimental comparisons of the performance of acetyl-CoA trilithium salt and acetyl-CoA sodium salt in enzymatic assays are not extensively documented in publicly available literature, a comparison can be drawn from their known chemical and physical properties. The trilithium salt is often marketed as having enhanced solubility and stability.
Table 1: Physicochemical Properties of Acetyl-CoA Trilithium and Sodium Salts
| Property | Acetyl Coenzyme A Trilithium Salt | Acetyl Coenzyme A Sodium Salt |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | C₂₃H₃₅N₇O₁₇P₃SNa₃ |
| Purity (Typical) | ≥83% (enzymatic)[1][2][3] | ≥93% (HPLC) |
| Solubility in Water | 100 mg/mL (clear, colorless solution) | 50 mg/mL, 100 mg/mL |
| Storage Conditions | -20°C, desiccated | -20°C |
| Solution Stability | Aqueous solutions at pH 3.5-5 can be heated to 100°C without significant decomposition. Hydrolyzes in strong acid and more rapidly in alkaline solutions. Aqueous solutions are stable for up to two weeks at -20°C and for up to 6 months at -80°C. | Generally stable in neutral and moderately acidic solutions. Aqueous solutions are stable for no longer than 2 weeks at -20°C. |
Theoretical Performance Considerations:
-
Solubility: The available data suggests that the trilithium salt may offer higher solubility in water, which can be advantageous for preparing concentrated stock solutions.
-
Stability: Both salts exhibit similar stability profiles, being more stable in slightly acidic to neutral pH and susceptible to hydrolysis in alkaline conditions. The trilithium salt's stability at elevated temperatures in a specific pH range is a noted feature.
-
Ionic Effects: The smaller ionic radius of lithium compared to sodium might lead to subtle differences in the hydration shell and interactions with enzymes. While generally not considered a significant factor, in highly sensitive assays, the choice of cation could potentially influence enzyme kinetics.
Comparison with Other Acyl-CoA Donors
Beyond acetyl-CoA, other acyl-CoA molecules serve as donors for different acyl groups and are crucial in various metabolic pathways.
Table 2: Comparison of Common Acyl-CoA Donors
| Acyl-CoA Donor | Acyl Group | Primary Metabolic Role | Key Applications in Research |
| Acetyl-CoA | Acetyl (C2) | Central metabolite in energy metabolism, fatty acid synthesis, and histone acetylation. | Substrate for acetyltransferases (e.g., HATs, CATs), studies of metabolism and epigenetics. |
| Malonyl-CoA | Malonyl (C3) | Key building block in fatty acid and polyketide biosynthesis. | Studies of fatty acid synthesis, polyketide synthesis, and as an inhibitor of carnitine palmitoyltransferase I (CPT1). |
| Propionyl-CoA | Propionyl (C3) | Intermediate in the metabolism of odd-chain fatty acids and some amino acids. | Substrate for propionyl-CoA carboxylase, studies of inborn errors of metabolism. |
| Butyryl-CoA | Butyryl (C4) | Intermediate in fatty acid metabolism and fermentation. | Studies of fatty acid metabolism, gut microbiome metabolism, and as a precursor for butyrate production. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common enzymatic assays utilizing acetyl-CoA.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Histone H3 or H4 peptide substrate
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Acetyl-CoA (Trilithium or Sodium Salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Stopping Solution: 0.1 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
10 µL of 5x Assay Buffer
-
5 µL of 1 mg/mL Histone H3 peptide
-
1 µL of recombinant HAT enzyme (e.g., 0.5 µg)
-
Water to a final volume of 49 µL.
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of 4 mM Acetyl-CoA. For radiometric assays, a mixture of labeled ([¹⁴C] or [³H]) and unlabeled acetyl-CoA is used.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stopping Solution.
-
Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the discs three times with 50 mM sodium bicarbonate (pH 9.0) for 5 minutes each.
-
Wash once with acetone and let it air dry.
-
Place the disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
Carnitine Acetyltransferase (CAT) Activity Assay
This assay measures the reversible transfer of an acetyl group between L-carnitine and coenzyme A.
Materials:
-
L-Carnitine
-
Acetyl-CoA (Trilithium or Sodium Salt)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (100 mM, pH 7.8)
-
CAT enzyme source (e.g., cell lysate)
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
850 µL of 100 mM Tris-HCl (pH 7.8)
-
50 µL of 10 mM DTNB
-
50 µL of 5 mM L-Carnitine
-
-
Add 20 µL of the enzyme sample to the cuvette and mix.
-
Initiate the reaction by adding 30 µL of 5 mM Acetyl-CoA.
-
Immediately measure the change in absorbance at 412 nm over 5 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the CAT activity.
Signaling Pathway and Experimental Workflow Diagrams
Histone Acetylation Signaling Pathway
The following diagram illustrates the central role of acetyl-CoA in the histone acetylation pathway, which is a key mechanism for regulating gene expression.
Caption: Acetyl-CoA's role in histone acetylation and gene expression.
General Experimental Workflow for Enzyme Assay
This diagram outlines a typical workflow for performing an enzymatic assay using an acyl-CoA donor.
Caption: A generalized workflow for in vitro enzymatic assays.
Conclusion
The selection of an appropriate acyl-CoA donor is a critical step in experimental design. While acetyl-CoA trilithium salt is reported to offer benefits in terms of solubility, its performance in enzymatic assays is expected to be comparable to the sodium salt under standard conditions. For specific applications requiring high concentrations or where ionic strength is a sensitive parameter, the trilithium salt may present an advantage. Researchers should also consider other acyl-CoA donors based on the specific acyl group required for their enzymatic reaction of interest. The provided protocols and workflows serve as a foundation for developing robust and reproducible assays.
References
Isotopic labeling studies to validate the incorporation of acetyl groups from acetyl coenzyme A trilithium salt
For researchers, scientists, and drug development professionals, accurately tracing the metabolic fate of acetyl groups is paramount for understanding a vast array of cellular processes, from gene expression to energy metabolism. Acetyl Coenzyme A (Acetyl-CoA) is the primary donor of these two-carbon units, making it a central molecule in biochemistry and a key target in drug discovery. Isotopic labeling studies, utilizing isotopically enriched acetyl-CoA, provide an unambiguous method to track the incorporation of acetyl groups into various biomolecules. This guide offers a comparative overview of methodologies used to validate this incorporation, with a focus on studies employing isotopically labeled Acetyl Coenzyme A trilithium salt and its precursors.
Proving Incorporation: Methodological Approaches
The core principle behind validating the incorporation of acetyl groups from a labeled source involves introducing an isotopic label (e.g., ¹³C or ²H) into the acetyl moiety of acetyl-CoA and subsequently detecting this label in downstream molecules. The two predominant analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying both acetyl-CoA and post-translational modifications like histone acetylation.[1] In these experiments, cells or tissues are typically cultured with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate. These precursors are metabolized by the cell to produce isotopically labeled acetyl-CoA. The incorporation of the heavy isotope results in a predictable mass shift in both acetyl-CoA and the molecules it acetylates, which can be precisely measured by the mass spectrometer.
NMR spectroscopy offers a complementary approach, particularly for the analysis of cellular Coenzyme A and Acetyl Coenzyme A.[2][3][4][5] 1D and 2D NMR experiments can be used to identify and quantify these molecules in tissue extracts. While generally less sensitive than MS, NMR provides detailed structural information and can be used to monitor enzymatic reactions in real-time.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy |
| Sensitivity | High (sub-micromolar concentrations) | Moderate |
| Resolution | High mass resolution allows for precise isotopologue analysis | High structural resolution |
| Quantification | Accurate quantification using isotopically labeled internal standards | Can provide absolute concentrations |
| Sample Preparation | Requires extraction, digestion (for proteins), and chromatographic separation | Minimal sample preparation for extracts |
| Throughput | High-throughput systems are available | Lower throughput |
| Primary Application | Quantification of labeled acetyl-CoA and downstream products (e.g., acetylated peptides, fatty acids) | Identification and quantification of CoA and acetyl-CoA in extracts, real-time enzyme kinetics |
Experimental Protocols
Isotopic Labeling of Cellular Acetyl-CoA using ¹³C-Glucose
This protocol describes the metabolic labeling of acetyl-CoA in cell culture using ¹³C-glucose, followed by extraction and analysis by LC-MS/MS. This method allows for the tracing of glucose-derived acetyl groups into various cellular pools.
1. Cell Culture and Labeling:
-
Culture cells in standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
For labeling, switch to a labeling medium containing ¹³C₆-glucose in place of unlabeled glucose. The concentration and duration of labeling will depend on the specific cell type and experimental goals.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with an appropriate modifier).
-
For accurate quantification, spike the sample with a known amount of a stable isotope-labeled internal standard, such as [¹³C₃¹⁵N₁]-labeled acetyl-CoA.
4. LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate acetyl-CoA from other metabolites using a suitable chromatography column (e.g., C18).
-
Detect and quantify the different isotopologues of acetyl-CoA using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The mass transition for unlabeled acetyl-CoA is typically m/z 810.1 → 303.1, while for ¹³C₂-labeled acetyl-CoA, it would be m/z 812.1 → 305.
In Vitro Acetylation Assay using ¹³C-Acetyl-CoA and NMR
This protocol outlines a method to monitor the enzymatic acetylation of a substrate in real-time using ¹³C-labeled acetyl-CoA and NMR spectroscopy.
1. Reaction Setup:
-
Prepare a reaction mixture in an NMR tube containing the substrate (e.g., a histone peptide), the acetyltransferase enzyme (e.g., p300), and a suitable buffer.
-
The final reaction volume is typically around 550 µL, including 5% D₂O for the NMR lock.
2. Initiation and Data Acquisition:
-
Initiate the reaction by adding a solution of ¹³C-acetyl-CoA to the NMR tube.
-
Immediately place the tube in the NMR spectrometer and begin acquiring a series of ¹H-¹³C HSQC spectra over time.
3. Data Analysis:
-
Process the acquired spectra to observe the decrease in the ¹³C-acetyl-CoA signal and the concomitant increase in the signal corresponding to the acetylated product.
-
The rates of acetylation can be determined by integrating the peak intensities over time.
Visualizing the Workflow and Pathways
To better understand the experimental process and the metabolic context, the following diagrams illustrate the key steps and relationships.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Protein Acetylation Studies Using Acetyl Coenzyme A
For researchers, scientists, and drug development professionals, establishing robust and reliable in vitro protein acetylation assays is paramount. This guide provides a comprehensive comparison of essential control experiments when using acetyl coenzyme A (acetyl-CoA) trilithium salt, a common acetyl group donor. We delve into detailed experimental protocols, present comparative data, and offer visualizations to ensure the accuracy and reproducibility of your findings.
Protein acetylation, a critical post-translational modification, is the enzymatic transfer of an acetyl group from acetyl-CoA to a lysine residue on a target protein, a reaction catalyzed by lysine acetyltransferases (KATs). However, under certain in vitro conditions, non-enzymatic acetylation can occur, leading to potential artifacts and misinterpretation of results. This guide will equip you with the necessary strategies to distinguish between enzymatic and non-enzymatic protein acetylation.
Comparing Control Strategies for In Vitro Acetylation Assays
To dissect the specific enzymatic contribution to protein acetylation, a series of control experiments are indispensable. The following table summarizes the key control strategies, their purpose, and expected outcomes.
| Control Experiment | Purpose | Key Parameters to Vary | Expected Outcome for a True Enzymatic Reaction |
| No-Enzyme Control | To assess the level of non-enzymatic acetylation under standard assay conditions. | Presence/Absence of KAT enzyme | Minimal to no acetylation signal in the absence of the enzyme. |
| Heat-Inactivated Enzyme Control | To confirm that the observed acetylation is due to the enzyme's catalytic activity and not a non-specific protein effect. | Active vs. Heat-Inactivated KAT enzyme | No significant acetylation signal with the heat-inactivated enzyme. |
| Varying pH Control | To investigate the contribution of pH-dependent non-enzymatic acetylation. | pH of the reaction buffer (e.g., pH 7.0, 8.0, 9.0) | Enzymatic activity should have an optimal pH range; non-enzymatic acetylation will increase significantly at alkaline pH. |
| Varying Acetyl-CoA Concentration | To assess the dependence of non-enzymatic acetylation on acetyl-CoA concentration. | Concentration of Acetyl-CoA | Enzymatic reaction should follow Michaelis-Menten kinetics. Non-enzymatic acetylation will show a more linear dependence on acetyl-CoA concentration. |
| Alternative Acetyl Donor (Acetyl-Phosphate) | To compare the efficiency of a different, highly reactive acetyl donor that can promote non-enzymatic acetylation. | Acetyl-CoA vs. Acetyl-Phosphate | Acetyl-phosphate is known to cause significant non-enzymatic acetylation and can serve as a positive control for this phenomenon.[1][2] |
| Non-Hydrolyzable Acetyl-Lysine Analog | To study the functional consequences of acetylation at a specific site without the interference of deacetylases. This is more of a specialized tool than a direct control for the acetylation reaction itself. | Incorporation of acetyl-lysine vs. a non-hydrolyzable analog like ketolysine. | The non-hydrolyzable analog will remain on the protein, allowing for functional studies in environments with deacetylase activity.[3][4] |
Visualizing the Acetylation Landscape
To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.
Detailed Experimental Protocols
Here, we provide detailed protocols for the primary enzymatic acetylation assay and the essential control experiments.
Protocol 1: Standard In Vitro Enzymatic Protein Acetylation Assay
This protocol is designed to measure the activity of a specific lysine acetyltransferase (e.g., p300/CBP) on a protein substrate.
Materials:
-
Purified recombinant lysine acetyltransferase (KAT), e.g., p300/CBP.
-
Purified recombinant protein substrate.
-
Acetyl Coenzyme A Trilithium Salt solution (freshly prepared).
-
Acetylation reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
5X SDS-PAGE loading buffer.
-
Anti-acetyl-lysine antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Prepare a reaction mixture containing the acetylation reaction buffer, the protein substrate (e.g., 1-5 µg), and the KAT (e.g., 100-500 ng).
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 100-200 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-acetyl-lysine antibody to detect the acetylated substrate.
-
Visualize the results using a chemiluminescent substrate and an appropriate imaging system.
Protocol 2: No-Enzyme Control
This control is crucial for determining the baseline level of non-enzymatic acetylation.
Procedure:
-
Follow the exact procedure as described in Protocol 1.
-
In the reaction mixture, replace the volume of the KAT enzyme with an equal volume of the enzyme storage buffer.
-
Proceed with the incubation and analysis steps as outlined in Protocol 1.
Protocol 3: Heat-Inactivated Enzyme Control
This control ensures that the observed acetylation is a result of the enzyme's catalytic activity.
Procedure:
-
Prior to setting up the reaction, heat-inactivate the KAT enzyme by incubating it at 65°C for 20 minutes or 95°C for 5 minutes.
-
Follow the exact procedure as described in Protocol 1, using the heat-inactivated enzyme in the reaction mixture.
-
Proceed with the incubation and analysis steps as outlined in Protocol 1.
Protocol 4: Investigating the Effect of pH on Non-Enzymatic Acetylation
This experiment helps to characterize the pH-dependence of non-enzymatic acetylation.
Procedure:
-
Set up multiple "No-Enzyme Control" reactions as described in Protocol 2.
-
Use a series of acetylation reaction buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
Ensure all other reaction components and conditions remain constant.
-
Proceed with the incubation and analysis steps as outlined in Protocol 1 for each pH condition.
-
Quantify the acetylation signal at each pH to determine the effect of alkalinity on non-enzymatic acetylation. Non-enzymatic acetylation is favored at alkaline pH.[1]
Alternatives to Acetyl Coenzyme A
While acetyl-CoA is the physiological acetyl donor, other molecules can be used in vitro to study acetylation.
-
Acetyl-phosphate: This high-energy molecule can non-enzymatically acetylate proteins and can be used as a positive control for non-enzymatic acetylation. Studies have shown that acetyl-phosphate can chemically acetylate lysine residues in vitro.
-
Other Acyl-CoA Analogs: Propionyl-CoA, butyryl-CoA, and other acyl-CoA molecules can also be used to study the specificity of KATs and the effects of different acyl modifications on protein function.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High background acetylation in no-enzyme control | High concentration of acetyl-CoA. Alkaline pH of the reaction buffer. Long incubation time. | Reduce the concentration of acetyl-CoA. Optimize the pH of the buffer to be closer to physiological pH (around 7.4). Reduce the incubation time. |
| No or weak acetylation signal in the positive control | Inactive enzyme. Suboptimal reaction conditions. Problem with antibody detection. | Use a fresh batch of enzyme and confirm its activity. Optimize buffer components, pH, and temperature. Use a positive control for the Western blot (e.g., a known acetylated protein). |
| Inconsistent results between replicates | Pipetting errors. Variation in incubation times or temperatures. | Use calibrated pipettes and ensure accurate reagent volumes. Maintain consistent incubation conditions for all samples. |
By implementing these rigorous control experiments and considering the alternative approaches outlined in this guide, researchers can confidently and accurately study the intricate role of protein acetylation in various biological processes. This will ultimately contribute to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.
References
- 1. Enzymatic and nonenzymatic protein acetylations control glycolysis process in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Quantifying the specific activity of acetyl coenzyme A trilithium salt for kinetic studies
For researchers, scientists, and drug development professionals, accurate quantification of acetyl coenzyme A (acetyl-CoA) is paramount for robust kinetic studies of enzymes that utilize this central metabolite. This guide provides a comprehensive comparison of common methods for determining the specific activity of acetyl-CoA trilithium salt, supported by experimental data and detailed protocols.
Acetyl-CoA stands at the crossroads of cellular metabolism, participating in numerous biochemical reactions, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and acetylation reactions.[1][2] The trilithium salt form of acetyl-CoA is often favored in research settings due to its enhanced solubility and stability.[3] Precise measurement of its concentration and activity is crucial for understanding enzyme kinetics, elucidating metabolic pathways, and developing novel therapeutics.
Comparison of Quantification Methods
A variety of analytical techniques are available for the quantification of acetyl-CoA, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, sample matrix, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Principle | Detection Limit | Throughput | Key Advantages | Key Disadvantages |
| HPLC | Separation by liquid chromatography and detection by UV absorbance. | ~1 µM | Medium | Good reproducibility and accuracy. | Moderate sensitivity, requires dedicated equipment. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for high specificity and sensitivity. | Sub-µM to fmol range | High | High sensitivity and specificity, suitable for complex samples. | Requires expensive instrumentation and expertise. |
| Fluorometric Assay | Enzymatic reactions that produce a fluorescent product proportional to the acetyl-CoA concentration. | ~10-100 pmol | High | High sensitivity, suitable for high-throughput screening. | Prone to interference from sample components. |
| Spectrophotometric/ Colorimetric Assay | Enzymatic reactions leading to a change in absorbance of a chromogenic substrate. | ~1 nmol | High | Simple, cost-effective, and widely accessible. | Lower sensitivity compared to other methods. |
| Radiolabeled Assay | Utilizes radioactively labeled acetyl-CoA ([³H] or [¹⁴C]) to trace its incorporation into a product. | High | Low | Direct and highly sensitive measurement of enzyme activity. | Requires handling of radioactive materials and specialized equipment. |
Experimental Protocols
Spectrophotometric Assay for Acetyl-CoA Quantification
This method relies on a coupled enzyme reaction where the amount of acetyl-CoA is proportional to the production of NADH, which can be measured by the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
Malic acid solution
-
NAD⁺ solution
-
Citrate synthase
-
Malate dehydrogenase
-
Acetyl-CoA trilithium salt standard
-
Sample containing acetyl-CoA
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, malic acid, and NAD⁺ in a cuvette.
-
Add malate dehydrogenase to the mixture and incubate until the reaction reaches equilibrium.
-
Initiate the primary reaction by adding citrate synthase.
-
Add the acetyl-CoA sample or standard to the cuvette and mix thoroughly.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH production is directly proportional to the concentration of acetyl-CoA in the sample.
Fluorometric Assay for Acetyl-CoA Quantification
This highly sensitive assay is based on the conversion of acetyl-CoA to CoA, which then reacts to produce a fluorescent signal.
Materials:
-
Acetyl-CoA Assay Buffer
-
Fluorescent Probe (e.g., PicoProbe™)
-
Conversion Enzyme
-
Acetyl-CoA Enzyme Mix
-
Acetyl-CoA Substrate Mix
-
Acetyl-CoA Standard
-
Deproteinizing agent (e.g., perchloric acid) and neutralization solution (e.g., potassium bicarbonate) for sample preparation.
Procedure:
-
Sample Preparation: Deproteinize samples using perchloric acid precipitation, followed by neutralization.
-
Standard Curve Preparation: Prepare a series of acetyl-CoA standards by diluting the stock solution.
-
Reaction Setup: In a 96-well plate, add the assay buffer, fluorescent probe, and enzyme mix to each well.
-
Add the prepared samples and standards to their respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/589 nm).
-
Calculate the acetyl-CoA concentration in the samples based on the standard curve.
Visualizing Key Processes
To better illustrate the context and application of acetyl-CoA quantification, the following diagrams depict a central metabolic pathway involving acetyl-CoA and a typical experimental workflow.
Caption: Acetyl-CoA as a central hub in cellular metabolism.
Caption: General workflow for acetyl-CoA quantification.
References
Safety Operating Guide
Safe Disposal of Acetyl Coenzyme A Trilithium Salt: A Comprehensive Guide
For researchers and scientists in the dynamic fields of biotechnology and pharmaceutical development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Acetyl coenzyme A trilithium salt, a vital cofactor in numerous metabolic processes, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound salt, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date information.
Personal Protective Equipment (PPE): All personnel handling this compound salt, in any form, must be equipped with the appropriate PPE to prevent accidental exposure.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the dry powder to avoid inhalation of dust. |
General Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
In the absence of specific deactivation protocols, this compound salt must be treated as hazardous waste.[3] This precautionary measure ensures the highest level of safety and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound salt, including unused product, solutions, and spill cleanup debris, should be considered hazardous waste.
-
Segregate this waste stream from others to avoid unintended chemical reactions. Store it in a designated satellite accumulation area.
2. Containerization:
-
Use a dedicated, chemically-resistant, and sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.
-
The original product container, if empty, can be used for accumulating the same waste. Ensure all containers are in good condition and free from leaks or external contamination.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound Salt Waste."
-
If the waste is a solution, list all constituents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Professional Disposal:
-
The final and mandatory step is disposal through a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide specific instructions and ensure the disposal process complies with all local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area until it has been declared safe by trained professionals.
-
Chemical and Physical Properties
A summary of the key properties of this compound salt is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₅Li₃N₇O₁₇P₃S | PubChem |
| Molecular Weight | 827.5 g/mol | PubChem |
| Appearance | White solid/powder | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Solubility | Soluble in aqueous buffers (pH 4-6) | Sigma-Aldrich |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | PubChem |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound salt.
Caption: Decision workflow for the safe disposal of this compound salt waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.
References
Safeguarding Your Research: Essential Safety Protocols for Handling Acetyl Coenzyme A Trilithium Salt
For researchers, scientists, and professionals in drug development, the safe handling of biochemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Acetyl coenzyme A trilithium salt, a vital compound in various metabolic pathways. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research.
While some suppliers may classify this compound salt as non-hazardous, other safety data sheets (SDS) indicate it is a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious approach is recommended, treating the substance as potentially hazardous to minimize risk.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound salt.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and accidental splashes[1][2]. Contact lenses are not recommended as they can absorb and concentrate irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. Gloves should be tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). |
| Respiratory Protection | Required when dusts are generated. A particle filter (e.g., P1) or an approved positive flow mask is recommended if significant quantities of dust become airborne. | Minimizes the risk of respiratory irritation from inhaling fine particles of the compound. |
| Body Protection | Laboratory coat or other protective clothing. | Protects skin and personal clothing from contamination. |
Experimental Protocol: Safe Handling and Disposal
Following a standardized protocol for handling and disposal minimizes the risk of exposure and contamination.
1. Preparation and Handling:
-
Ventilation: Always handle this compound salt in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Use dry clean-up procedures and avoid actions that could generate dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Open cuts or abraded skin should be properly protected before handling.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.
2. Spill Management:
-
Minor Spills: For small, dry spills, carefully clean up the material using dry procedures to avoid generating dust. Place the collected material in a suitable, labeled container for waste disposal.
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders. Wear appropriate protective clothing and prevent the spillage from entering drains or water courses.
3. Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Disposal Method: Consult with a licensed waste management authority for proper disposal. Options may include burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound salt, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
